molecular formula C12O12Os3 B097018 Triangulo-dodecacarbonyltriosmium CAS No. 15696-40-9

Triangulo-dodecacarbonyltriosmium

Cat. No.: B097018
CAS No.: 15696-40-9
M. Wt: 906.8 g/mol
InChI Key: VUBLMKVEIPBYME-UHFFFAOYSA-N
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Description

Triangulo-dodecacarbonyltriosmium, with the formula Os₃(CO)₁₂, is a fundamental precursor in organo-osmium chemistry and a cornerstone for advancements in cluster chemistry. This yellow, D3h-symmetric cluster features an equilateral triangle of osmium atoms, each in an octahedral geometry, and exhibits fluxional behavior in solution, making it a dynamic subject for structural studies. Its significant research value lies in its versatile reactivity; it serves as a key starting material for synthesizing diverse derivatives, such as the labile acetonitrile complexes Os₃(CO)₁₁(CH₃CN) and Os₃(CO)₁₀(CH₃CN)₂, which readily form adducts with various ligands. Furthermore, its reactivity with small molecules is profound. Under hydrogen gas, it converts to the dihydrido cluster Os₃H₂(CO)₁₀, while under high carbon monoxide pressure, it yields osmium pentacarbonyl. The compound is also a vital reagent for exploring C-H activation, as it reacts with alkenes like ethylene to form complex µ³-ethan-1-yl-2-ylidyne structures via H₂ elimination. In practical research applications, this compound is extensively used as a precursor in the synthesis of sophisticated coordination compounds and as a highly pure source for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, facilitating the creation of thin films and nanomaterials in semiconductor and energy materials research.

Properties

CAS No.

15696-40-9

Molecular Formula

C12O12Os3

Molecular Weight

906.8 g/mol

IUPAC Name

carbon monoxide;osmium

InChI

InChI=1S/12CO.3Os/c12*1-2;;;

InChI Key

VUBLMKVEIPBYME-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os]

Other CAS No.

15696-40-9

physical_description

Yellow powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Genesis of Osmium Carbonyl Clusters: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of metal carbonyl cluster chemistry, a cornerstone of modern organometallic and inorganic chemistry, owes much of its development to the study of osmium. These intricate molecular architectures, composed of a core of osmium atoms surrounded by a shell of carbonyl ligands, have not only fascinated chemists with their complex structures and bonding but have also found applications in areas ranging from catalysis to materials science and even medicine. This in-depth technical guide explores the discovery and historical development of osmium carbonyl clusters, providing a detailed look at the key experiments, the scientists who conducted them, and the evolution of our understanding of these remarkable compounds.

The Dawn of Metal Carbonyl Chemistry: The Pioneering Work of Walter Hieber

The story of osmium carbonyl clusters begins with the broader history of metal carbonyls. While the first metal carbonyl, nickel tetracarbonyl, was synthesized by Ludwig Mond in 1890, it was the systematic and extensive work of German chemist Walter Hieber in the 1930s and 1940s that truly laid the foundation for this field.[1][2][3] Hieber, often referred to as the "father of metal carbonyl chemistry," and his research group undertook a comprehensive investigation into the synthesis and reactivity of a wide range of metal carbonyls.[2]

It was within this context that the first osmium carbonyl cluster, triosmium dodecacarbonyl (Os₃(CO)₁₂) , was synthesized. Hieber and his student, H. Stallmann, first reported the synthesis of osmium carbonyls in 1943.[2] They discovered that osmium tetroxide (OsO₄) could be reductively carbonylated at high temperatures and pressures to yield this stable, yellow crystalline solid.[4] This discovery was a significant milestone, as Os₃(CO)₁₂ proved to be a remarkably stable and versatile starting material for the synthesis of a vast array of higher nuclearity osmium clusters and their derivatives.[4]

The Structure of a Archetype: Unraveling the Geometry of Os₃(CO)₁₂

Initial characterization of Os₃(CO)₁₂ was limited by the analytical techniques of the time. However, the advent of single-crystal X-ray diffraction allowed for the definitive determination of its structure. The cluster possesses a D₃h symmetry, featuring an equilateral triangle of osmium atoms.[4] Each osmium atom is coordinated to four terminal carbonyl ligands, two in axial and two in equatorial positions, completing an octahedral coordination geometry around each metal center.[4]

The Leap to Higher Nuclearity: The Contributions of Paolo Chini and the Pyrolytic Method

Following the initial work on Os₃(CO)₁₂, the field of metal carbonyl cluster chemistry saw a surge in interest in the synthesis of clusters with more than three metal atoms, known as higher nuclearity clusters. The Italian chemist Paolo Chini was a pivotal figure in this area, developing synthetic methodologies that led to the discovery of a wide range of high-nuclearity clusters, particularly of rhodium and platinum.[1] His work provided a conceptual framework and practical approaches for building larger and more complex metal frameworks.

For osmium, a key breakthrough in the synthesis of higher nuclearity clusters was the development of the vacuum pyrolysis method. It was discovered that by heating Os₃(CO)₁₂ under vacuum, a controlled condensation reaction could be induced, leading to the formation of larger clusters through the elimination of carbon monoxide. This method proved to be a fruitful route to a variety of higher nuclearity osmium carbonyl clusters.

For instance, the pyrolysis of Os₃(CO)₁₂ at 210°C in a vacuum yields hexaosmium octadecacarbonyl (Os₆(CO)₁₈) as the major product.[5][6] Further increasing the pyrolysis temperature leads to the formation of even larger clusters, such as heptaosmium henicosacarbonyl (Os₇(CO)₂₁) and octaosmium tricosacarbonyl (Os₈(CO)₂₃) , although often in lower yields and as part of a mixture of products.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for some of the foundational osmium carbonyl clusters.

Compound Formula Molar Mass ( g/mol ) Appearance Melting Point (°C)
Triosmium dodecacarbonylOs₃(CO)₁₂906.81Yellow solid224
Hexaosmium octadecacarbonylOs₆(CO)₁₈1649.4Dark red/purple solid>300 (decomposes)

Table 1: Physical Properties of Key Osmium Carbonyl Clusters [4]

Compound Symmetry Os-Os Bond Distance (Å) Terminal ν(CO) (cm⁻¹)
Triosmium dodecacarbonylD₃h2.882070, 2036, 2003
Hexaosmium octadecacarbonylC₂v2.78-2.82~2050 (multiple bands)

Table 2: Structural and Spectroscopic Data of Key Osmium Carbonyl Clusters [5][7]

Detailed Experimental Protocols

Synthesis of Triosmium Dodecacarbonyl (Os₃(CO)₁₂)

This protocol is based on the original high-pressure carbonylation method.

Materials:

  • Osmium tetroxide (OsO₄)

  • Carbon monoxide (CO) gas

  • High-pressure autoclave

Procedure:

  • A solution of osmium tetroxide in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a high-pressure autoclave.

  • The autoclave is purged with carbon monoxide to remove air.

  • The autoclave is pressurized with carbon monoxide to approximately 75-150 atm.

  • The reaction mixture is heated to 175-180°C and maintained at this temperature for several hours with stirring.

  • After cooling to room temperature, the excess carbon monoxide pressure is carefully vented in a well-ventilated fume hood.

  • The resulting yellow crystalline product, Os₃(CO)₁₂, is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any soluble impurities, and dried under vacuum. The yield is typically high.[4]

Synthesis of Hexaosmium Octadecacarbonyl (Os₆(CO)₁₈)

This protocol describes the vacuum pyrolysis of triosmium dodecacarbonyl.

Materials:

  • Triosmium dodecacarbonyl (Os₃(CO)₁₂)

  • Pyrolysis tube

  • High-vacuum line

  • Tube furnace

Procedure:

  • A sample of Os₃(CO)₁₂ is placed in a glass pyrolysis tube.

  • The tube is connected to a high-vacuum line and evacuated to a pressure of approximately 10⁻³ to 10⁻⁴ torr.

  • The section of the tube containing the sample is heated to 210°C using a tube furnace.

  • The pyrolysis is carried out for several hours, during which time the Os₃(CO)₁₂ sublimes and decomposes on the hotter parts of the tube, forming a dark red-purple solid of Os₆(CO)₁₈.

  • After the reaction is complete, the furnace is turned off, and the tube is allowed to cool to room temperature under vacuum.

  • The product, Os₆(CO)₁₈, is carefully scraped from the walls of the tube in an inert atmosphere (e.g., a glovebox) to prevent decomposition. The product can be purified by fractional sublimation or crystallization.[6]

Visualizing the History and Synthesis

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and synthesis of osmium carbonyl clusters.

Discovery_Timeline cluster_1800s 19th Century cluster_1930s_40s 1930s-1940s cluster_1950s_onward 1950s Onward Mond 1890: Mond synthesizes Ni(CO)₄ Hieber 1930s-40s: Hieber's systematic work on metal carbonyls Os3CO12_synth 1943: Hieber and Stallmann synthesize Os₃(CO)₁₂ Hieber->Os3CO12_synth Chini 1950s-70s: Chini pioneers high-nuclearity clusters Pyrolysis Development of pyrolysis for higher osmium clusters (e.g., Os₆(CO)₁₈) Chini->Pyrolysis

Caption: A timeline of key discoveries in osmium carbonyl cluster chemistry.

Synthesis_Pathway OsO4 OsO₄ Os3CO12 Os₃(CO)₁₂ OsO4->Os3CO12 CO CO (High P, T) CO->Os3CO12 Pyrolysis Vacuum Pyrolysis (210-260°C) Os3CO12->Pyrolysis Os6CO18 Os₆(CO)₁₈ Pyrolysis->Os6CO18 Higher_Clusters Higher Nuclearity Clusters (Os₇, Os₈, etc.) Pyrolysis->Higher_Clusters

Caption: Synthetic pathway from OsO₄ to higher osmium carbonyl clusters.

Experimental_Workflow Start Starting Material (e.g., OsO₄ or Os₃(CO)₁₂) Reaction Synthesis (High-Pressure Carbonylation or Pyrolysis) Start->Reaction Isolation Isolation and Purification (Filtration, Sublimation, Crystallization) Reaction->Isolation Characterization Characterization Isolation->Characterization Xray X-ray Diffraction (Structure) Characterization->Xray IR Infrared Spectroscopy (ν(CO) bands) Characterization->IR NMR NMR Spectroscopy (¹³C, ¹⁸⁷Os) Characterization->NMR MassSpec Mass Spectrometry (Molecular Weight) Characterization->MassSpec Product Characterized Osmium Carbonyl Cluster Xray->Product IR->Product NMR->Product MassSpec->Product

Caption: A generalized workflow for the synthesis and characterization of osmium carbonyl clusters.

Conclusion

The discovery and historical development of osmium carbonyl clusters is a testament to the curiosity and perseverance of chemists in unraveling the complexities of the molecular world. From the foundational work of Walter Hieber to the pioneering explorations of higher nuclearity clusters by Paolo Chini and others, the study of these compounds has continuously pushed the boundaries of synthetic and structural chemistry. The detailed experimental protocols and quantitative data presented here provide a valuable resource for researchers seeking to build upon this rich history and explore the future potential of these fascinating molecules in catalysis, materials science, and beyond.

References

Spectroscopic Properties of Triangulo-dodecacarbonyltriosmium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triangulo-dodecacarbonyltriosmium, with the chemical formula Os₃(CO)₁₂, is a significant organometallic compound that serves as a cornerstone in the study of metal carbonyl clusters.[1] Its stable, trinuclear osmium core and well-defined structure make it an excellent model for investigating metal-metal bonding, ligand fluxionality, and reactivity. A thorough understanding of its spectroscopic properties is fundamental to its application in synthesis, catalysis, and materials science. This guide provides a comprehensive overview of the key spectroscopic characteristics of Os₃(CO)₁₂, detailed experimental protocols for its analysis, and visual representations of the underlying principles and workflows.

Data Presentation: Spectroscopic Summary

The spectroscopic data for this compound are summarized below, providing a quantitative basis for its identification and characterization.

Table 1: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentSolvent/MediumReference
2068A₁'Cyclohexane[2]
2035E'Cyclohexane[2]
2013A₂"Cyclohexane[2]
2002E"Cyclohexane[2]
500-400Metal-Carbon StretchKBr pellet[2]

The D₃h point group symmetry of Os₃(CO)₁₂ gives rise to four distinct IR-active carbonyl stretching modes.[2][3]

Table 2: Raman Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentSolventReference
2130A₁'Dichloromethane[4]
2035E'Dichloromethane[4]
2018E'Dichloromethane[4]

Raman spectroscopy provides complementary information to IR, particularly for identifying symmetric vibrations.[4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent/TemperatureReference
¹³C~183, ~173 (axial, equatorial)-Variable Temperature[5]
¹³C (averaged)-¹J(¹⁸⁷Os-¹³C) = 33 ± 1150 °C[6]
¹⁸⁷Os-4671.3 (for a related Os(II) arene complex)--[7]

Variable temperature ¹³C NMR studies reveal the fluxional behavior of the carbonyl ligands.[5] The coupling between ¹⁸⁷Os and ¹³C provides evidence for an internuclear exchange mechanism.[6] Direct detection of ¹⁸⁷Os is challenging due to its low gyromagnetic ratio and natural abundance.[7][8]

Table 4: Mass Spectrometry (MS) Data
TechniqueKey Fragments (m/z)ObservationsReference
Electron Ionization (EI)[Os₃(CO)₁₂]⁺ and successive loss of CO ligandsThe molecular ion peak is observed, followed by a series of peaks corresponding to the sequential loss of the twelve carbonyl groups.[9]

Mass spectrometry is a powerful tool for confirming the molecular weight and the composition of the metal carbonyl cluster.[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the carbonyl ligands in Os₃(CO)₁₂.

Methodology:

  • Sample Preparation:

    • Solution: Prepare a dilute solution of Os₃(CO)₁₂ (approx. 0.5-1.0 mg/mL) in a suitable infrared-transparent solvent such as cyclohexane or hexane.[2] The solvent must be dry and free of absorbing impurities in the carbonyl stretching region (1800-2200 cm⁻¹).

    • Solid (KBr Pellet): Grind a small amount of Os₃(CO)₁₂ (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.[2]

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Select an appropriate detector, such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent or an empty KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the 1800-2200 cm⁻¹ region, which correspond to the C-O stretching vibrations.[10]

    • Analyze the lower frequency region (400-600 cm⁻¹) for metal-carbon stretching and bending modes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the structure and dynamic behavior of Os₃(CO)₁₂ in solution.

Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of Os₃(CO)₁₂ in a deuterated solvent (e.g., CDCl₃, toluene-d₈). The concentration will depend on the nucleus being observed and the spectrometer's sensitivity. For ¹³C NMR, a more concentrated sample may be required.

    • Filter the solution into a clean, dry NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

    • For variable temperature studies, the spectrometer must be equipped with a temperature control unit.

  • Data Acquisition:

    • Tune and match the probe for the desired nucleus (e.g., ¹³C).

    • Acquire the spectrum using appropriate pulse sequences.

    • For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • For variable temperature experiments, allow the sample to equilibrate at each temperature before acquiring the spectrum.

  • Data Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS).

    • Analyze the number of signals, their chemical shifts, and their multiplicities to deduce the structure and symmetry of the molecule in solution.[11]

    • Changes in the spectrum as a function of temperature can provide information on fluxional processes.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Os₃(CO)₁₂.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Ionization:

    • Utilize Electron Ionization (EI) as the ionization method. In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z value.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the intact ionized molecule.

    • Analyze the fragmentation pattern, which for Os₃(CO)₁₂ will show the sequential loss of CO ligands.[9] This pattern is characteristic of metal carbonyls.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Solution (in IR-transparent solvent) acq FTIR Spectrometer prep_sol->acq Place in cell prep_solid Solid (as KBr pellet) prep_solid->acq Place in holder analysis Spectrum Processing (Background Subtraction) acq->analysis interpretation Spectral Interpretation (Identify ν(CO) and ν(M-C)) analysis->interpretation

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

nmr_fluxionality cluster_temp Temperature cluster_spectrum ¹³C NMR Spectrum low_temp Low Temperature (Slow Exchange) spec_distinct Distinct Signals (Axial and Equatorial CO) low_temp->spec_distinct Observe high_temp High Temperature (Fast Exchange) spec_averaged Averaged Signal (Single Resonance) high_temp->spec_averaged Observe spec_distinct->spec_averaged Coalescence

Caption: Logic of Variable Temperature NMR for Fluxionality.

mass_spec_fragmentation parent [Os₃(CO)₁₂]⁺ frag1 [Os₃(CO)₁₁]⁺ parent->frag1 -CO frag2 [Os₃(CO)₁₀]⁺ frag1->frag2 -CO frag_n ... frag2->frag_n -CO frag_final [Os₃]⁺ frag_n->frag_final -nCO

References

thermochemical data for Triangulo-dodecacarbonyltriosmium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermochemical Properties of Triangulo-dodecacarbonyltriosmium

This guide provides a comprehensive overview of the , Os₃(CO)₁₂, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, general experimental protocols, and visualizations of key chemical pathways.

Physicochemical and Thermochemical Data

This compound is a yellow, crystalline, air-stable solid at room temperature.[1] It is a fundamental metal carbonyl cluster with a molecular structure of D₃h symmetry, featuring an equilateral triangle of osmium atoms.[1] Key physicochemical and thermochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Os₃(CO)₁₂

PropertyValueReference
Molecular FormulaC₁₂O₁₂Os₃[2]
Molecular Weight906.81 g/mol [2]
AppearanceYellow Crystalline Solid[1]
Melting Point224 °C (with decomposition)[1][3]
Density3.48 g/cm³[1]
SolubilityInsoluble in water; slightly soluble in nonpolar organic solvents.[1][3]

Table 2: Enthalpy Data for Os₃(CO)₁₂

Thermochemical ParameterValue (kcal/mol)Value (kJ/mol)MethodReference
Standard Enthalpy of Formation (solid, ΔfH°solid)-418.0 ± 4.0-1748.9 ± 16.7Review[4]
Enthalpy of Sublimation (ΔsubH)32.12 ± 0.1134.4 ± 0.4Experimental[4]
Enthalpy of Vaporization (ΔvapH)24.31101.7Experimental[4]

Table 3: Other Thermodynamic and Reaction Data for Os₃(CO)₁₂

PropertyValueUnitsMethodReference
Specific Heat Capacity (solid)0.5 - 0.6J/g·KEstimation[1]
ΔrH° for Os₃(CO)₁₁(H)₂ + CO → Os₃(CO)₁₂ + H₂-37.7 ± 9.6kJ/molES/KS[2]
ΔrS° for Os₃(CO)₁₁(H)₂ + CO → Os₃(CO)₁₂ + H₂-32.6 ± 27.6J/(mol·K)ES/KS[2]
Activation Energy for Hydrogenation~90kJ/molExperimental[1]

Table 4: Computational Thermochemical Data for Os₃(CO)₁₂

ParameterValue (kJ/mol)DescriptionMethodReference
Packing Energy in Crystal~44Energy per cluster in the solid state.DFT[5]
Activation Barrier (D₃S ↔ D₃R)~10Energy barrier for twisting through the D₃h transition state.DFT[5]
Parity Violation Energy Difference~5 x 10⁻¹⁰Energy difference between D₃S and D₃R enantiomers.DFT[5]

Experimental Protocols

Detailed experimental procedures for the thermochemical characterization of Os₃(CO)₁₂ are not extensively published in modern literature, with much of the data relying on foundational work. However, the general methodologies for determining these properties for organometallic compounds are well-established.

Enthalpy of Formation

The standard enthalpy of formation of many organometallic compounds, including metal carbonyls, is often determined by reaction-solution calorimetry . Unlike simple organic compounds, the combustion of organometallics in a bomb calorimeter can lead to non-stoichiometric metal oxides, complicating the analysis.

  • General Protocol for Reaction-Solution Calorimetry:

    • A well-defined chemical reaction involving the compound of interest is selected. The reaction should go to completion with no side products.

    • The heat of this reaction is measured using a sensitive calorimeter.

    • The standard enthalpy of formation of the target compound is then calculated using Hess's Law, provided the enthalpies of formation of all other reactants and products in the reaction are known with high accuracy.

    • This method avoids the ambiguities of combustion and is better suited for substances like Os₃(CO)₁₂.

Enthalpy of Sublimation

The enthalpy of sublimation is a crucial parameter for converting thermochemical data between the condensed and gas phases. Common techniques for its measurement include:

  • Knudsen Effusion Method: This technique measures the rate of effusion of a vapor from a small orifice in a heated cell kept under high vacuum. The vapor pressure can be determined as a function of temperature, and the enthalpy of sublimation is then derived from the Clausius-Clapeyron equation.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat absorbed during the sublimation process.[6]

  • Correlation Gas Chromatography: This method relates the retention time of a compound on a gas chromatography column to its vapor pressure, which can then be used to calculate the enthalpy of sublimation.[6]

Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical processes involving this compound.

Synthesis of Os₃(CO)₁₂

The primary industrial and laboratory synthesis of Os₃(CO)₁₂ involves the high-pressure carbonylation of osmium tetroxide.[1][7]

G OsO4 Osmium Tetroxide (OsO₄) Reactor Autoclave Reactor OsO4->Reactor CO Carbon Monoxide (CO) CO->Reactor Os3CO12 This compound (Os₃(CO)₁₂) Reactor->Os3CO12 175 °C 100-200 atm CO2 Carbon Dioxide (CO₂) Reactor->CO2

Caption: High-pressure synthesis of Os₃(CO)₁₂.

Thermal Decomposition Pathway

Os₃(CO)₁₂ exhibits high thermal stability for a metal carbonyl but will decompose at elevated temperatures by losing carbonyl ligands.[1]

G Os3CO12 Os₃(CO)₁₂ (solid) Intermediate [Os₃(CO)ₓ] (unstable intermediates) Os3CO12->Intermediate > 200 °C (Inert atm) Os Metallic Osmium (Os) Intermediate->Os Progressive loss of CO CO_gas CO (gas) Intermediate->CO_gas

Caption: Thermal decomposition of Os₃(CO)₁₂.

Key Reaction: Hydrogenation

A characteristic reaction of Os₃(CO)₁₂ is its hydrogenation to form decacarbonyldihydridotriosmium.[1] This reaction involves the addition of H₂ across an Os-Os bond.

G Os3CO12 Os₃(CO)₁₂ Reaction Reaction in boiling octane Os3CO12->Reaction H2 Hydrogen (H₂) H2->Reaction Product Os₃H₂(CO)₁₀ Reaction->Product Oxidative Addition CO_lost 2 CO Reaction->CO_lost

Caption: Hydrogenation of Os₃(CO)₁₂.

References

An In-depth Technical Guide on the Molecular Geometry of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triangulo-dodecacarbonyltriosmium, with the chemical formula Os₃(CO)₁₂, is a yellow, crystalline, air-stable metal carbonyl cluster compound.[1][2] It serves as a cornerstone in organometallic and inorganic chemistry, acting as a vital precursor for the synthesis of numerous organo-osmium compounds and finding applications in catalysis.[3][4] The molecule is characterized by a robust triangular core of three osmium atoms, each coordinated to four carbonyl (CO) ligands.[1][5] Understanding its precise molecular geometry is fundamental to elucidating its reactivity, stability, and electronic properties. This guide provides a detailed examination of the molecular structure of Os₃(CO)₁₂, presenting key structural data, the experimental methods used for its determination, and visualizations of its structure and synthesis.

Molecular Structure and Geometry

The core of Os₃(CO)₁₂ consists of three osmium atoms forming an equilateral triangle.[1] In the crystalline solid state, the molecule exhibits an approximate D₃h symmetry.[1][3] This high symmetry indicates that the three osmium atoms are chemically equivalent. Each osmium atom is bonded to the other two osmium atoms and is also coordinated by four terminal CO ligands. These ligands are arranged in two distinct sets: two equatorial ligands lying approximately in the plane of the Os₃ triangle and two axial ligands positioned above and below this plane.[1][6]

Interestingly, while the molecule possesses D₃h symmetry in the crystal lattice, detailed quantum chemical studies have shown that in the gas phase, the ground state has a slightly twisted D₃ symmetry.[3] The D₃h structure represents a transition state between two chiral D₃ enantiomers (left-twisted and right-twisted).[3] However, the energy barrier for this transition is extremely small.[3] For most practical purposes, the D₃h description is sufficient and widely used. The Os-Os bond distance is approximately 2.88 Å (288 pm).[1][6]

Structural Parameters

The precise molecular dimensions of Os₃(CO)₁₂ have been determined experimentally via single-crystal X-ray diffraction and corroborated by theoretical calculations using density functional theory (DFT). The key interatomic distances and angles are summarized below.

ParameterExperimental (XRD) Value (Å)Theoretical (DFT) Value (Å)
Bond Lengths
Os-Os2.877 Å2.889 Å
Os-C (axial)1.946 Å1.968 Å
Os-C (equatorial)1.913 Å1.954 Å
C-O (axial)1.141 Å1.157 Å
C-O (equatorial)1.153 Å1.159 Å
Dihedral Angles
∠C(ax)-Os-Os-C(ax)--3.8°
∠C(eq)-Os-Os-C(eq)--1.6°

Data sourced from theoretical calculations and X-ray diffraction (XRD) studies.[3]

Visualization of Molecular Structure

The following diagram illustrates the D₃h symmetric structure of this compound, showing the triangular osmium core and the arrangement of axial and equatorial carbonyl ligands.

Caption: Molecular structure of Os₃(CO)₁₂ with D₃h symmetry.

Experimental Protocols: Structure Determination

The definitive method for determining the molecular geometry of crystalline compounds like Os₃(CO)₁₂ is Single-Crystal X-ray Crystallography .

Objective: To determine the three-dimensional arrangement of atoms and the precise bond lengths and angles within a single crystal of the compound.

Methodology:

  • Crystal Growth: High-quality single crystals of Os₃(CO)₁₂ are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane) or by slow cooling of a hot, saturated solution. The crystals must be of sufficient size and quality (free from major defects).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant oil and flash-cooling under a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic beam of X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) of varying intensities. A detector (e.g., a CCD or CMOS sensor) records the position and intensity of thousands of these reflections.

  • Structure Solution: The collected data are processed to yield a set of structure factors. The initial positions of the heavy osmium atoms are determined using direct methods or Patterson methods. This initial model provides the phases for the structure factors.

  • Structure Refinement: An electron density map is calculated using the determined phases. The positions of the lighter carbon and oxygen atoms are located from this map. The entire structure is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.

  • Data Validation: The final refined structure is validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure the model is accurate and reliable.

Synthesis Workflow

Os₃(CO)₁₂ is typically prepared via the direct reaction of Osmium Tetroxide (OsO₄) with pressurized Carbon Monoxide (CO).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products OsO4 Osmium Tetroxide (OsO₄) Process High Temperature (175 °C) High Pressure OsO4->Process CO Carbon Monoxide (CO) CO->Process Os3CO12 Os₃(CO)₁₂ (Yellow Solid) Process->Os3CO12 CO2 Carbon Dioxide (CO₂) Process->CO2

Caption: High-pressure synthesis of Os₃(CO)₁₂ from OsO₄ and CO.[1]

Conclusion

The molecular geometry of this compound is defined by a highly symmetric, equilateral triangle of osmium atoms. In its crystalline form, it adopts a D₃h symmetric structure where each osmium atom is coordinated by two axial and two equatorial carbonyl ligands. This structure has been precisely mapped through single-crystal X-ray diffraction, providing accurate bond lengths and angles that are crucial for understanding its chemical behavior. While gas-phase studies suggest a slight D₃ twist, the D₃h model remains a robust and widely accepted description of this foundational metal cluster.

References

A Technical Guide to Triangulo-dodecacarbonyltriosmium: Synthesis, Properties, and Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triangulo-dodecacarbonyltriosmium, with the chemical formula Os₃(CO)₁₂, is a key starting material in the field of organometallic chemistry, particularly in the synthesis of osmium cluster compounds. This yellow, crystalline solid is notable for its triangular core of three osmium atoms, each bonded to four carbonyl ligands. While its primary applications have traditionally been in catalysis and materials science, recent research has unveiled its potential in the realm of medicinal chemistry and drug development. Derivatives of this cluster have demonstrated significant biological activity, including cytotoxicity against cancer cell lines and the inhibition of protein aggregation associated with neurodegenerative diseases. This technical guide provides an in-depth overview of the chemical identifiers, physicochemical properties, experimental protocols for its synthesis and derivatization, and a workflow for the evaluation of its biological potential.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development. The following tables summarize its key identifiers and properties.

Identifier TypeValue
CAS Number 15696-40-9[1][2][3][4]
Molecular Formula C₁₂O₁₂Os₃[1][2][3][4]
Molecular Weight 906.81 g/mol [1][3][4]
IUPAC Name Dodecacarbonyl-triangulo-triosmium[1]
InChI InChI=1S/12CO.3Os/c12*1-2;;;[1][2]
InChIKey VUBLMKVEIPBYME-UHFFFAOYSA-N[1][2]
SMILES O#C[Os]1(C#O)(C#O)(C#O)--INVALID-LINK--(C#O)(C#O)(C#O)[Os]1(C#O)(C#O)(C#O)C#O[2]
Synonyms Triosmium dodecacarbonyl, Osmium carbonyl (Os₃(CO)₁₂)[1][2]
PropertyValue
Appearance Yellow crystalline solid
Melting Point 224 °C (decomposes)
Solubility Insoluble in water; slightly soluble in organic solvents
Density 3.48 g/cm³

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the high-pressure carbonylation of osmium tetroxide (OsO₄). The reaction proceeds with a nearly quantitative yield.

Reaction: 3 OsO₄ + 24 CO → Os₃(CO)₁₂ + 12 CO₂

Procedure:

  • A high-pressure autoclave is charged with osmium tetroxide (OsO₄).

  • The autoclave is sealed and purged with carbon monoxide (CO).

  • The vessel is pressurized with carbon monoxide to approximately 75 atm.

  • The temperature is raised to 175 °C and maintained for 8 hours.

  • After cooling to room temperature, the excess CO is carefully vented.

  • The yellow, crystalline product, this compound, is collected. Given the high yield and purity, further purification is often not required for many applications. For very high purity requirements, sublimation or recrystallization from a suitable organic solvent can be performed.

Synthesis of a Labile Derivative: Os₃(CO)₁₁(MeCN)

This compound is relatively inert. To increase its reactivity for further derivatization, a labile acetonitrile (MeCN) derivative can be prepared using a decarbonylating agent such as trimethylamine N-oxide (Me₃NO).

Reaction: Os₃(CO)₁₂ + Me₃NO + MeCN → Os₃(CO)₁₁(MeCN) + Me₃N + CO₂

Procedure:

  • This compound is dissolved in dichloromethane in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous acetonitrile is added to the solution.

  • A solution of anhydrous trimethylamine N-oxide in dichloromethane is added dropwise to the stirring solution at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the characteristic shifts in the carbonyl stretching frequencies.

  • Upon completion, the solvent is removed under reduced pressure.

  • The product, undecacarbonyl(acetonitrile)triosmium, can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in biological signaling pathways, its derivatives have shown significant potential as anticancer agents and inhibitors of protein aggregation. The following diagrams illustrate the synthetic workflow to generate bioactive derivatives and a general workflow for evaluating their anticancer properties.

G cluster_synthesis Synthesis & Derivatization OsO4 Osmium Tetroxide (OsO4) Os3CO12 This compound (Os3(CO)12) OsO4->Os3CO12 High Pressure Carbonylation CO Carbon Monoxide (CO) CO->Os3CO12 Os3CO11MeCN Labile Acetonitrile Derivative (Os3(CO)11(MeCN)) Os3CO12->Os3CO11MeCN Decarbonylation Me3NO Me3NO / MeCN Me3NO->Os3CO11MeCN Bioactive_Clusters Bioactive Osmium Clusters Os3CO11MeCN->Bioactive_Clusters Ligand Substitution Ligands Bioactive Ligands (e.g., chalcones, maltol) Ligands->Bioactive_Clusters

Caption: Synthetic workflow for the generation of bioactive osmium clusters.

G cluster_workflow Anticancer Activity Evaluation Workflow start Synthesized Bioactive Osmium Clusters solubility Solubility & Stability Assessment (e.g., in DMSO) start->solubility invitro In Vitro Cytotoxicity Screening (e.g., MTT/XTT assay on cancer cell lines like MCF-7, MDA-MB-231) solubility->invitro ic50 Determine IC50 Values invitro->ic50 apoptosis Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) ic50->apoptosis target Molecular Target Identification (e.g., Tubulin binding, enzyme inhibition) apoptosis->target invivo In Vivo Efficacy Studies (Animal Models) target->invivo

Caption: Workflow for evaluating the anticancer potential of osmium clusters.

Applications in Drug Development

The rigid triangular structure of the osmium core in this compound provides a unique scaffold for the design of novel therapeutic agents. By substituting the carbonyl ligands with bioactive molecules, it is possible to create compounds with tailored pharmacological properties.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of triosmium carbonyl cluster derivatives against various cancer cell lines. For instance, derivatives of Os₃(CO)₁₀(NCMe)₂ have shown selective activity against estrogen receptor-independent breast cancer cells (MDA-MB-231) compared to estrogen receptor-dependent cells (MCF-7). The proposed mechanism of action for some of these compounds involves the induction of apoptosis. A key factor for their biological activity appears to be the presence of at least one labile ligand, which allows the cluster to interact with biological macromolecules.

Inhibition of α-Synuclein Aggregation

In the context of neurodegenerative diseases, certain triosmium carbonyl clusters have been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. This inhibitory activity, coupled with the ability of some clusters to disassemble pre-formed aggregates, opens up new avenues for the development of therapeutics for synucleinopathies.

Conclusion

This compound is more than a fundamental organometallic reagent; it is a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and drug development. Its unique structural and electronic properties, combined with the growing understanding of the biological activity of its derivatives, make it a compound of high interest for researchers and scientists in both academia and industry. Further exploration of the structure-activity relationships of osmium carbonyl clusters is poised to yield new classes of therapeutic agents for a range of diseases.

References

Triangulo-dodecacarbonyltriosmium: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the solubility and stability of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂), a key precursor in organometallic chemistry. This document consolidates critical data on its physicochemical properties, offers detailed experimental protocols for its analysis, and visualizes key structural and procedural concepts.

Core Physicochemical Properties

This compound is a yellow, crystalline solid at room temperature.[1][2] Its structure features a triangle of osmium atoms, giving it D₃h symmetry.[1][2] The stability of the cluster is significantly influenced by the twelve carbonyl ligands, which create strong metal-ligand bonds through π-back-bonding.[1]

PropertyDataReference
Molecular Formula C₁₂O₁₂Os₃[1]
Molar Mass 906.81 g/mol [1]
Appearance Yellow solid[1]
Melting Point 224 °C (decomposes)[1][3]
Density 3.48 g/cm³[1]
Structure D₃h symmetry, equilateral triangle of Os atoms[1][4]
Os-Os Bond Distance 2.88 Å[1]
IR Spectral Data 2070, 2036, 2003 cm⁻¹ (in hexane)[1]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its qualitative solubility has been established through various experimental observations. The compound is nonpolar, leading to its poor solubility in polar solvents like water and better solubility in nonpolar organic solvents.

SolventSolubility DescriptionReference
Water Insoluble[1][3]
General Organic Solvents Slightly soluble[3][5]
Chlorinated Solvents Soluble
Ethers Soluble
Aromatic Hydrocarbons Soluble (e.g., Benzene, Toluene)[6]
Alkanes Soluble (e.g., Hexane, Decalin, Octane)[1][7][8]
Acetonitrile Used as a reactant/solvent, implying solubility[2][9]

Stability Characteristics

The stability of this compound is a critical factor in its handling, storage, and application. Its inert Os-CO bonds necessitate specific conditions to induce reactivity.[1]

Thermal Stability

The compound is thermally stable to a certain degree, melting with decomposition at 224 °C.[1] However, some sources indicate decomposition may begin at temperatures as low as 170 °C. Its thermal decomposition is the basis for its use in Chemical Vapor Deposition (CVD) to create osmium-containing thin films. High temperatures (e.g., boiling octane) are often required for reactions, such as its conversion to the dihydride cluster Os₃H₂(CO)₁₀ in the presence of hydrogen gas.[8]

Photochemical Stability

This compound is photochemically active. Exposure to UV or visible light can induce the loss of carbonyl ligands, forming highly reactive, coordinatively unsaturated intermediates like Os₃(CO)₁₁. Studies using ultrafast time-resolved infrared spectroscopy show that photolysis with 267 or 400 nm light primarily causes a transient cleavage of the metal-metal bonds, which differs from the behavior of its ruthenium analog.[6] The specific outcome of photochemical activation depends on the reaction environment; for instance, photolysis in benzene with 1-octene leads to the fragmentation of the cluster, whereas reaction with P(OEt)₃ results in ligand substitution.

Chemical Stability and Reactivity

As a stable cluster, direct reactions with ligands often require high temperatures, which can lead to a complex mixture of products.[1][2] A more controlled and selective reaction pathway involves the preliminary conversion of Os₃(CO)₁₂ into more labile derivatives. This is commonly achieved using trimethylamine N-oxide (Me₃NO) as a decarbonylating agent in a solvent like acetonitrile to produce Os₃(CO)₁₁(MeCN) or Os₃(CO)₁₀(MeCN)₂.[1][2][8] These acetonitrile adducts readily react with a wide range of ligands under milder conditions. The cluster also reacts with carboxylic acids under microwave irradiation to form dinuclear osmium(I) compounds.[10]

Experimental Protocols

Synthesis of this compound

The established method for synthesizing Os₃(CO)₁₂ is through the reductive carbonylation of osmium tetroxide (OsO₄).[1]

Protocol:

  • Place osmium tetroxide (OsO₄) in a high-pressure reaction vessel.

  • Pressurize the vessel with carbon monoxide (CO) gas.

  • Heat the vessel to 175 °C.

  • Maintain the reaction conditions until the carbonylation is complete. The reaction is: 3 OsO₄ + 24 CO → Os₃(CO)₁₂ + 12 CO₂.

  • After cooling, carefully vent the excess CO and CO₂.

  • The product, Os₃(CO)₁₂, is obtained in nearly quantitative yield as a yellow solid.[1]

Note: This procedure involves highly toxic OsO₄ and high-pressure CO gas and must be conducted with appropriate safety precautions in a specialized laboratory setting.

Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of Os₃(CO)₁₂ in various solvents.[11]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, hexane, toluene, dichloromethane)

  • Glass vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or incubator (37 °C)

Procedure:

  • Initial Test (High Concentration): Weigh approximately 10 mg of Os₃(CO)₁₂ into a glass vial. Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.

  • Mixing Sequence: a. Cap the vial and gently mix by inversion at room temperature. b. If undissolved, vortex the vial for 1-2 minutes. c. If undissolved, place the vial in an ultrasonic bath for up to 5 minutes. d. If undissolved, warm the vial to 37 °C for up to 60 minutes.

  • Observation: After each step, visually inspect the solution for any undissolved solid, cloudiness, or precipitation. A clear, colored solution indicates solubility.

  • Tiered Dilution: If the compound is insoluble at 20 mg/mL, increase the solvent volume by a factor of 10 (to a total of 5 mL) to test solubility at 2 mg/mL, repeating the mixing sequence. If still insoluble, repeat the dilution to test at 0.2 mg/mL.

  • Documentation: Record the final observation (soluble, partially soluble, or insoluble) for each solvent at the highest concentration tested where dissolution occurred.

G cluster_workflow Solubility Determination Workflow start Start: Add 10mg Os₃(CO)₁₂ + 0.5mL Solvent (20 mg/mL) vortex Vortex (1-2 min) start->vortex sonicate Sonicate (5 min) vortex->sonicate warm Warm to 37°C (60 min) sonicate->warm observe1 Observe Solution warm->observe1 observe2 Observe Solution warm->observe2 observe3 Observe Solution warm->observe3 dilute1 Insoluble: Dilute to 2 mg/mL observe1->dilute1 Not Clear soluble Soluble: Record Result observe1->soluble Clear dilute1->vortex dilute2 Insoluble: Dilute to 0.2 mg/mL observe2->dilute2 Not Clear observe2->soluble Clear dilute2->vortex observe3->soluble Clear insoluble Insoluble: Record Result observe3->insoluble Not Clear

Caption: Workflow for determining the qualitative solubility of the compound.

Protocol for Thermal Stability Analysis (TGA)

Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of Os₃(CO)₁₂.

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Place a small, accurately weighed sample (5-10 mg) of Os₃(CO)₁₂ into the TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve. The onset temperature of the major weight loss step corresponds to the decomposition temperature of the compound.

Methodology for Photochemical Stability Assessment

The photochemical behavior can be investigated using laser flash photolysis coupled with a fast detection technique like time-resolved infrared (TRIR) spectroscopy.[6]

Methodology:

  • Prepare a dilute solution of Os₃(CO)₁₂ in a suitable, transparent solvent (e.g., hexane) in a quartz cuvette.

  • Purge the solution with an inert gas to remove oxygen.

  • Excite the sample with a short pulse of laser light at a specific wavelength (e.g., 267 nm or 400 nm).

  • Monitor the changes in the infrared spectrum at very short time intervals (picoseconds to microseconds) after the laser flash.

  • Analyze the transient IR spectra to identify the formation and decay of intermediate species by observing the appearance and disappearance of new carbonyl stretching bands.

  • By studying the kinetics of these spectral changes, the lifetimes of transient species and the mechanisms of the photochemical reactions (e.g., CO loss, M-M bond cleavage) can be determined.

Visualizations

Caption: Molecular structure of this compound (Os₃(CO)₁₂).

G start Os₃(CO)₁₂ (Ground State) excited [Os₃(CO)₁₂]* (Excited State) start->excited hν (UV/Vis Light) path1 Pathway 1: M-M Bond Cleavage excited->path1 path2 Pathway 2: CO Ligand Loss excited->path2 intermediate1 Transient Species (e.g., Opened Cluster) path1->intermediate1 intermediate2 Os₃(CO)₁₁ (Unsaturated) path2->intermediate2 intermediate1->start Relaxation product1 Cluster Fragmentation (e.g., with 1-octene) intermediate2->product1 product2 Ligand Substitution (e.g., with PR₃) intermediate2->product2

Caption: Photochemical activation pathways of Os₃(CO)₁₂.

References

A Preliminary Technical Guide to the Reactivity of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary reactivity studies of triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂. This metal carbonyl cluster serves as a vital precursor in the synthesis of organo-osmium compounds and presents a rich chemistry characterized by ligand substitution, oxidative addition, and reactions with nucleophiles and electrophiles.

Core Reactivity of Os₃(CO)₁₂

This compound, a yellow solid, is noted for its kinetically inert nature due to strong Os-C bonds, often requiring elevated temperatures or activating agents to facilitate reactions.[1][2] Its reactivity can be broadly categorized into several key pathways, which are fundamental to the development of novel osmium-based compounds.

Ligand Substitution Reactions

The substitution of carbonyl (CO) ligands is a primary mode of reactivity for Os₃(CO)₁₂. Direct reaction with ligands often leads to a complex mixture of products due to the high temperatures required.[2] A more controlled approach involves the use of decarbonylating agents like trimethylamine-N-oxide (Me₃NO) to generate more labile, activated derivatives.[1][3]

Activation using Trimethylamine-N-oxide (Me₃NO):

Me₃NO facilitates the removal of CO ligands by nucleophilically attacking the carbon of a carbonyl group, leading to the formation of CO₂ and trimethylamine.[1] This allows for the sequential substitution of CO with other ligands, such as acetonitrile (MeCN), at room temperature.[1][3]

  • Monosubstitution: Os₃(CO)₁₂ + Me₃NO + MeCN → Os₃(CO)₁₁(MeCN) + CO₂ + NMe₃[1][3]

  • Disubstitution: Os₃(CO)₁₁(MeCN) + Me₃NO + MeCN → Os₃(CO)₁₀(MeCN)₂ + CO₂ + NMe₃[1][3]

The resulting acetonitrile complexes, Os₃(CO)₁₁(MeCN) and Os₃(CO)₁₀(MeCN)₂, are valuable intermediates as the acetonitrile ligand is labile and can be readily replaced by other ligands.[1][2]

Experimental Protocol: Synthesis of Os₃(CO)₁₁(MeCN) and Os₃(CO)₁₀(MeCN)₂ [1][3]

  • To a solution of Os₃(CO)₁₂ in acetonitrile (MeCN) under a nitrogen atmosphere, add one equivalent of trimethylamine-N-oxide (Me₃NO) at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or IR spectroscopy). The product is the monosubstituted complex, Os₃(CO)₁₁(MeCN).

  • For the disubstituted product, add a second equivalent of Me₃NO to the solution of Os₃(CO)₁₁(MeCN) in acetonitrile.

  • Continue stirring at room temperature until the reaction is complete. The product is Os₃(CO)₁₀(MeCN)₂.

  • The products can be purified by chromatography.

Table 1: Ligand Substitution Reactions of Os₃(CO)₁₂

Reactant(s)Product(s)ConditionsYield (%)Reference(s)
Os₃(CO)₁₂ + P(OMe)₃Os₃(CO)₁₁(P(OMe)₃), Os₃(CO)₁₀(P(OMe)₃)₂, Os₃(CO)₉(P(OMe)₃)₃Decane, 92°CNot specified[1]
Os₃(CO)₁₂ + MeCN + 1 eq. Me₃NOOs₃(CO)₁₁(MeCN)Room TemperatureNot specified[1][3]
Os₃(CO)₁₂ + MeCN + 2 eq. Me₃NOOs₃(CO)₁₀(MeCN)₂Room TemperatureNot specified[1][3]
Os₃(CO)₁₂ + MeCN, then PTAOs₃(CO)₁₁(PTA)Not specified66[4]
Os₃(CO)₁₂ + MeCN, then PTA, then Me₃NO, then PTAOs₃(CO)₁₀(PTA)₂Not specified65[4]

Oxidative Addition Reactions

Os₃(CO)₁₂ undergoes oxidative addition reactions, where the Os-Os bonds are cleaved and new bonds are formed between the osmium atoms and the incoming substrate.[5] Microwave-assisted synthesis has emerged as an efficient method for these reactions, often providing higher yields in shorter reaction times compared to conventional heating.[4][5][6]

Reaction with Halogens:

Heating Os₃(CO)₁₂ with halogens (Cl₂, Br₂, I₂) initially produces linear clusters of the type Os₃(CO)₁₂X₂.[5] Upon further heating, these can decarbonylate to form Os₃(μ-X)₂(CO)₁₀, where the halide ligands bridge two osmium atoms.[5] Microwave heating provides a high-yield, one-step synthesis of these bridged complexes.[5][6]

Reaction with Alcohols and Carboxylic Acids:

Microwave irradiation of Os₃(CO)₁₂ in the presence of alcohols or carboxylic acids leads to the formation of hydride-bridged clusters of the type Os₃(μ-H)(μ-OR)(CO)₁₀ and Os₃(μ-H)(μ-O₂CR)(CO)₁₀, respectively.[4][5] In some cases, with an excess of carboxylic acid, dinuclear complexes such as Os₂(μ-O₂CR)₂(CO)₆ are formed.[4][7]

Experimental Protocol: Microwave-Assisted Synthesis of Os₃(μ-Br)₂(CO)₁₀ [5][6]

  • A stoichiometric mixture of Os₃(CO)₁₂ and bromine (Br₂) is prepared in cyclohexane in a microwave reactor vessel.

  • The mixture is irradiated with microwaves for less than 15 minutes.

  • The product, Os₃(μ-Br)₂(CO)₁₀, is isolated and purified.

Table 2: Oxidative Addition Reactions of Os₃(CO)₁₂

Reactant(s)ProductConditionsYield (%)Reference(s)
Os₃(CO)₁₂ + Br₂Os₃(μ-Br)₂(CO)₁₀Microwave, cyclohexane, <15 minHigh (unspecified)[5][6]
Os₃(CO)₁₂ + I₂Os₃(μ-I)₂(CO)₁₀Microwave, cyclohexane, <15 minHigh (unspecified)[5][6]
Os₃(CO)₁₂ + R-OH (R=Me, Et, iPr, nBu, Ph)Os₃(μ-H)(μ-OR)(CO)₁₀Microwave, neat alcohol or with 1,2-dichlorobenzeneHigh (unspecified)[5][6]
Os₃(CO)₁₂ + Benzoic Acid (1:1)Os₃(μ-H)(μ-O₂CC₆H₅)(CO)₁₀Microwave, 1,2-dichlorobenzeneMajor Product[4]
Os₃(CO)₁₂ + excess Benzoic AcidOs₂(μ-O₂CC₆H₅)₂(CO)₆Microwave, 1,2-dichlorobenzeneNot specified[4]

Reaction with Hydrogen

The reaction of Os₃(CO)₁₂ with hydrogen gas at elevated temperatures leads to the formation of the dihydride cluster, Os₃H₂(CO)₁₀, with the loss of two carbonyl ligands.[3]

Experimental Protocol: Synthesis of Os₃H₂(CO)₁₀ [3]

  • A solution of Os₃(CO)₁₂ in an inert, high-boiling solvent such as octane is prepared.

  • The solution is heated to boiling while purging with a stream of hydrogen (H₂) gas.

  • The reaction proceeds with the evolution of carbon monoxide.

  • The product, Os₃H₂(CO)₁₀, can be isolated upon cooling and removal of the solvent.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways of Os₃(CO)₁₂.

Ligand_Substitution_Pathway Os3CO12 Os₃(CO)₁₂ Activated Os₃(CO)₁₁(MeCN) Os₃(CO)₁₀(MeCN)₂ Os3CO12->Activated + Me₃NO + MeCN Substituted Substituted Products (e.g., with P(OMe)₃, PTA) Activated->Substituted + Ligand (L)

Caption: Ligand substitution via activated acetonitrile complexes.

Oxidative_Addition_Pathways Os3CO12 Os₃(CO)₁₂ Halogen_Product Os₃(μ-X)₂(CO)₁₀ (X = Cl, Br, I) Os3CO12->Halogen_Product + X₂ Microwave Alcohol_Product Os₃(μ-H)(μ-OR)(CO)₁₀ Os3CO12->Alcohol_Product + R-OH Microwave Acid_Product Os₃(μ-H)(μ-O₂CR)(CO)₁₀ Os3CO12->Acid_Product + R-COOH (1:1) Microwave Dinuclear_Product Os₂(μ-O₂CR)₂(CO)₆ Os3CO12->Dinuclear_Product + excess R-COOH Microwave

References

Theoretical and Computational Explorations of Triangulo-dodecacarbonyltriosmium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies centered on Triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂. It aims to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the structural, energetic, and spectroscopic properties of this important organometallic cluster. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes fundamental concepts and workflows.

Core Concepts: The Structure and Chirality of Os₃(CO)₁₂

This compound is a metal carbonyl cluster renowned for its triangular arrangement of three osmium atoms, each coordinated to four carbonyl ligands. Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the nuanced structural characteristics of this molecule.

A key finding from computational analyses is the existence of two primary symmetries: the non-chiral D₃h and the chiral D₃ structures.[1] In the gas phase, the ground state of Os₃(CO)₁₂ is of D₃ symmetry, which can exist as either a left-twisted (D₃S) or a right-twisted (D₃R) enantiomer.[1] The D₃h structure, where the three osmium atoms form a perfect equilateral triangle with no twisting of the carbonyl ligands, is not a stable minimum but rather a transition state that connects the two D₃ enantiomers.[1] The energy barrier for the interconversion between the D₃S and D₃R forms is remarkably low.[1]

Relativistic effects play a crucial role in stabilizing the chiral D₃ structure.[1] Calculations that incorporate these effects show the D₃ geometry as the local minimum on the potential energy surface, whereas non-relativistic calculations incorrectly predict the D₃h structure to be the minimum.[1] This highlights the importance of accounting for relativity in computational studies of heavy element compounds like those of osmium. In the solid state, crystal packing forces are significant enough to suppress this twisting, leading to an observed structure that approximates the pseudo-D₃h symmetry.[1]

G cluster_gs Ground State Enantiomers D3S D3S (left-twisted) TS D3h (Transition State) D3S->TS Interconversion D3R D3R (right-twisted) TS->D3R

Figure 1: Relationship between D₃ and D₃h symmetries of Os₃(CO)₁₂.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from both experimental and computational studies of this compound.

Table 1: Structural Parameters of Os₃(CO)₁₂

ParameterExperimental (XRD)Computational (DFT/SO-ZORA)
Os-Os bond distance (Å)2.882.879
Os-C (axial) bond distance (Å)-1.956
Os-C (equatorial) bond distance (Å)-1.944
C-O (axial) bond distance (Å)-1.159
C-O (equatorial) bond distance (Å)-1.160

Data sourced from Ryzhikov et al. (2021) and other structural studies.[1][2]

Table 2: Vibrational Frequencies of Os₃(CO)₁₂ in Hexane Solution

Vibrational ModeFrequency (cm⁻¹)
A₂''2070
E'2036
E'2003

Note: These are the primary infrared active CO stretching frequencies.

Methodologies: A Guide to Experimental and Computational Protocols

Synthesis of this compound

The standard and high-yield synthesis of Os₃(CO)₁₂ involves the direct reaction of osmium tetroxide (OsO₄) with carbon monoxide (CO) at elevated temperature and pressure.

Protocol:

  • Reactants: Osmium tetroxide (OsO₄) and high-purity carbon monoxide (CO).

  • Reaction Conditions: The reaction is typically carried out at a temperature of 175 °C.[2] High pressures of carbon monoxide are required.

  • Procedure: Osmium tetroxide is placed in a high-pressure reactor. The reactor is then pressurized with carbon monoxide and heated to the reaction temperature. The reaction proceeds according to the following equation: 3 OsO₄ + 24 CO → Os₃(CO)₁₂ + 12 CO₂[2]

  • Product Isolation: After the reaction is complete, the reactor is cooled, and the excess carbon monoxide is vented. The product, a yellow solid, is then collected. The yield is reported to be nearly quantitative.[2]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of Os₃(CO)₁₂.

Protocol:

  • Crystal Growth: Suitable single crystals of Os₃(CO)₁₂ are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent, such as hexane.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer exposes the crystal to a monochromatic X-ray beam and collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the carbonyl ligands in Os₃(CO)₁₂.

Infrared Spectroscopy Protocol:

  • Sample Preparation: For solid-state analysis, a small amount of Os₃(CO)₁₂ is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. For solution-phase analysis, the compound is dissolved in a suitable solvent that has minimal absorption in the carbonyl stretching region (e.g., hexane).

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. The spectrum is recorded over the desired range, typically 4000-400 cm⁻¹, with a focus on the 2200-1800 cm⁻¹ region for the CO stretching vibrations.

Raman Spectroscopy Protocol:

  • Sample Preparation: A crystalline sample or a solution of Os₃(CO)₁₂ is placed in a sample holder.

  • Data Acquisition: The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the Rayleigh scattered photons. The spectrum of the Raman scattered light reveals the vibrational modes of the molecule.

Computational Methodology

Modern theoretical studies of Os₃(CO)₁₂ heavily rely on Density Functional Theory (DFT). The following workflow is representative of such studies.[1]

G cluster_relativistic Relativistic Effects start Initial Geometry (D3 or D3h symmetry) opt Geometry Optimization (DFT, e.g., TPSSh) start->opt nr Non-Relativistic (NR) opt->nr sr Scalar Relativistic (SR) opt->sr so Spin-Orbit (SO-ZORA) opt->so freq Frequency Calculation eda Energy Decomposition Analysis (EDA) freq->eda elf Electron Localization Function (ELF) Analysis freq->elf end Structural & Energetic Properties eda->end elf->end nr->freq sr->freq so->freq

Figure 2: A typical computational workflow for studying Os₃(CO)₁₂.

Computational Protocol:

  • Software: A quantum chemistry software package such as ADF, Gaussian, or ORCA is used.

  • Initial Structure: The calculation begins with an initial guess for the geometry of Os₃(CO)₁₂ in either the D₃ or D₃h symmetry.

  • Method: A DFT functional, such as TPSSh, is chosen to approximate the exchange-correlation energy.

  • Basis Set: An appropriate basis set, such as a Slater-type TZ2P basis set, is selected to describe the atomic orbitals.

  • Relativistic Effects: To accurately model the heavy osmium atoms, relativistic effects are included using methods like the Zero-Order Regular Approximation (ZORA), which can be applied at scalar relativistic (SR) or spin-orbit (SO) levels.[1]

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of the atoms to find the equilibrium geometry.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to compare with experimental spectroscopic data.

  • Further Analysis: Advanced analyses such as Energy Decomposition Analysis (EDA) and Electron Localization Function (ELF) can be performed to gain deeper insights into the bonding and electronic structure of the cluster.[1]

References

Methodological & Application

Application Notes and Protocols: Triangulo-dodecacarbonyltriosmium in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂, is a stable, trinuclear osmium cluster compound that has garnered attention in the field of organic synthesis for its potential as a catalyst in a variety of transformations.[1] Its unique electronic and structural properties enable it to facilitate key bond-forming and isomerization reactions. This document provides an overview of selected applications, complete with experimental protocols and quantitative data to aid researchers in leveraging this versatile catalyst.

Isomerization of Allylbenzenes

One of the notable applications of this compound is in the isomerization of allylbenzenes to their more thermodynamically stable propenylbenzene isomers. This transformation is of interest in the synthesis of natural products and fine chemicals. A prominent example is the isomerization of safrole to isosafrole, a precursor in the fragrance and pharmaceutical industries.[2][3]

General Experimental Protocol: Isomerization of Safrole to Isosafrole

A mixture of safrole and a catalytic amount of this compound is heated, typically under an inert atmosphere, to effect the isomerization. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Materials:

  • Safrole

  • This compound (Os₃(CO)₁₂)

  • High-boiling point solvent (e.g., ethylene glycol monoethyl ether) - optional

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add safrole.

  • Add this compound (catalyst loading can be varied, typically in the range of 0.1-1 mol%).

  • If using a solvent, add it to the flask.

  • Flush the system with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 160-180°C) with vigorous stirring.[2]

  • Monitor the reaction progress until the desired conversion is achieved.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the catalyst is not fully dissolved, it can be removed by filtration.

  • The product, isosafrole, can be purified by distillation under reduced pressure.[2]

Quantitative Data Summary:

SubstrateCatalystCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Product(s)cis:trans RatioReference
SafroleOs₃(CO)₁₂Not specified130Not specified>95IsosafroleNot specified[2]

Logical Workflow for Isomerization:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Safrole Safrole Flask Reaction Flask Safrole->Flask Catalyst Os₃(CO)₁₂ Catalyst->Flask Solvent Solvent (optional) Solvent->Flask Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Flask->Inert_Atmosphere Flush Heating Heating (e.g., 160-180°C) Filtration Filtration Heating->Filtration After Reaction Inert_Atmosphere->Heating Proceed Distillation Distillation Filtration->Distillation Isosafrole Isosafrole (Product) Distillation->Isosafrole

Caption: Workflow for the isomerization of safrole to isosafrole.

Reactions with Carboxylic Acids

This compound reacts with carboxylic acids, particularly under microwave irradiation, to form various dinuclear and trinuclear osmium carboxylate complexes.[4][5] While not a direct catalytic application in organic synthesis, the resulting complexes can be valuable synthons for further catalytic studies.

General Experimental Protocol: Microwave-Assisted Synthesis of Osmium Carboxylate Complexes

Microwave heating provides a rapid and efficient method for the synthesis of osmium carboxylate complexes from Os₃(CO)₁₂.

Materials:

  • This compound (Os₃(CO)₁₂)

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Microwave reactor

  • Solvent (e.g., cyclohexane, 1,2-dichlorobenzene) - optional

Procedure:

  • Place a stoichiometric mixture of Os₃(CO)₁₂ and the desired carboxylic acid in a microwave reactor vessel.

  • If necessary, add a solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the specified temperature and for the designated time (e.g., less than 15 minutes).[4]

  • After cooling, the product can be isolated and purified by standard techniques such as crystallization.

Quantitative Data Summary:

Osmium PrecursorCarboxylic AcidProductYield (%)Reference
Os₃(CO)₁₂Acetic AcidOs₂(μ-O₂CMe)₂(CO)₆High[4]
Os₃(CO)₁₂Benzoic AcidOs₂(μ-O₂CC₆H₅)₂(CO)₆Not specified[5]
Os₃(CO)₁₂Benzoic Acid (1:1 ratio)Os₃(μ-H)(μ-O₂CC₆H₅)(CO)₁₀Major product[5]

Reaction Pathway Diagram:

G Os3CO12 Os₃(CO)₁₂ Microwave Microwave Irradiation Os3CO12->Microwave CarboxylicAcid R-COOH CarboxylicAcid->Microwave DinuclearComplex Os₂(μ-O₂CR)₂(CO)₆ Microwave->DinuclearComplex Excess Acid TrinuclearComplex Os₃(μ-H)(μ-O₂CR)(CO)₁₀ Microwave->TrinuclearComplex 1:1 Stoichiometry

Caption: Synthesis of osmium carboxylate complexes from Os₃(CO)₁₂.

C-H Activation and Functionalization

While specific, high-yielding protocols for C-H activation directly employing Os₃(CO)₁₂ in complex organic synthesis are not as extensively documented as for its ruthenium analogue, Ru₃(CO)₁₂, the underlying reactivity of the osmium cluster suggests its potential in this area.[6] The principles of C-H activation often involve the coordination of a directing group to the metal center, bringing a C-H bond in proximity for activation. Researchers exploring novel C-H functionalization strategies may consider Os₃(CO)₁₂ as a promising, albeit less reactive, alternative to ruthenium catalysts.[4]

Conceptual Workflow for Directed C-H Activation:

G cluster_reactants Reactants cluster_cycle Catalytic Cycle Substrate Substrate with Directing Group (DG) Coordination Coordination of DG to Osmium Center Substrate->Coordination Catalyst Os₃(CO)₁₂ Catalyst->Coordination Coupling_Partner Coupling Partner Oxidative_Addition Oxidative Addition of Coupling Partner Coupling_Partner->Oxidative_Addition CH_Activation C-H Bond Activation Coordination->CH_Activation CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Caption: Conceptual workflow for C-H activation catalyzed by Os₃(CO)₁₂.

Hydrogenation Reactions

This compound can serve as a precursor for catalysts in hydrogenation reactions. While often less active than its ruthenium counterpart, it can exhibit selectivity in certain transformations. For instance, the selective hydrogenation of α,β-unsaturated ketones to the corresponding saturated ketones is a potential application.[7]

Conceptual Protocol for Selective Hydrogenation of α,β-Unsaturated Ketones

Materials:

  • α,β-Unsaturated ketone

  • This compound (Os₃(CO)₁₂)

  • Hydrogen gas (H₂)

  • Solvent (e.g., toluene, ethanol)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the autoclave with the α,β-unsaturated ketone, solvent, and Os₃(CO)₁₂.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Heat the reaction mixture to the specified temperature with efficient stirring.

  • After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen.

  • The product can be isolated by removing the solvent under reduced pressure and purified by chromatography.

Quantitative Data Considerations:

Detailed quantitative data for a broad range of substrates using Os₃(CO)₁₂ for hydrogenation is limited in readily available literature. Researchers are encouraged to perform optimization studies for specific substrates, screening parameters such as catalyst loading, hydrogen pressure, temperature, and solvent.

Signaling Pathway for Hydrogenation:

G Unsaturated_Ketone α,β-Unsaturated Ketone Addition Hydride Addition to C=C Unsaturated_Ketone->Addition Catalyst [Os]-H Species (from Os₃(CO)₁₂ + H₂) Catalyst->Addition Intermediate Osmium Enolate Intermediate Addition->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis Protonolysis->Catalyst Regeneration Saturated_Ketone Saturated Ketone Protonolysis->Saturated_Ketone

References

protocols for handling and storing Triangulo-dodecacarbonyltriosmium safely

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling, storage, and disposal of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂). It also includes information on its physical, chemical, and toxicological properties to ensure the safety of laboratory personnel.

Compound Information

1.1. Physical and Chemical Properties

This compound is a yellow, crystalline solid.[1] It is a stable metal carbonyl cluster, but like other metal carbonyls, it can be a source of carbon monoxide upon decomposition.[2]

PropertyValueReference
Chemical Formula C₁₂O₁₂Os₃[3]
CAS Number 15696-40-9[3]
Molecular Weight 906.81 g/mol [4]
Appearance Yellow powder/crystals[1]
Melting Point 224 °C (decomposes)[2]
Solubility Insoluble in water; slightly soluble in organic solvents.[5]
Stability Air-stable solid. Decomposes upon heating to release carbon monoxide.[2][4]

1.2. Toxicological Data

HazardDescriptionGHS Classification
Acute Oral Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335

Data sourced from PubChem.

Safety and Handling Protocols

Due to its toxicity, all handling of this compound should be performed in a well-ventilated chemical fume hood.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Two pairs of nitrile gloves. Gloves should be inspected before use and changed regularly.

  • Body Protection: A fully buttoned lab coat, preferably chemically resistant.

  • Respiratory Protection: For operations with a high risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for particulates and carbon monoxide should be used.

2.2. Engineering Controls

  • All work with solid this compound and its solutions must be conducted in a certified chemical fume hood.

  • The work surface of the fume hood should be covered with absorbent pads to contain any spills.

  • Ensure that an eyewash station and safety shower are readily accessible.

2.3. Handling Procedure

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment and reagents for the experiment and for potential spill cleanup are within the fume hood.

  • Weighing:

    • If possible, weigh the compound directly within the fume hood.

    • If a balance is not available inside the hood, tare a sealed container, add the compound to the container inside the fume hood, seal it, and then take it to the balance for weighing.

  • During the Reaction:

    • Keep all containers with this compound sealed when not in use.

    • If heating the compound, be aware of the potential for decomposition and the release of carbon monoxide. Ensure the fume hood is functioning optimally.

  • After Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

  • Store this compound in a tightly sealed, clearly labeled container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as halogens.

  • It is recommended to store the container within a secondary containment vessel.

  • Store away from heat sources, as the compound decomposes at elevated temperatures.

Spill and Emergency Procedures

4.1. Spill Response

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the mixture into a sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and your supervisor.

    • Contact the institution's emergency response team.

4.2. First Aid Measures

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Collection

  • Collect all solid waste, including contaminated PPE and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container.

5.2. Decontamination and Neutralization (General Guidance)

For small residual amounts on laboratory glassware, the following general procedures for metal carbonyls may be considered. These should be performed in a fume hood.

  • Oxidative Quenching: Slowly add a solution of an oxidizing agent, such as iodine in a suitable organic solvent (e.g., toluene), to the vessel containing the residual metal carbonyl. The reaction will release carbon monoxide, so it must be done in a well-ventilated fume hood. The resulting osmium salts can then be collected for disposal as heavy metal waste.

  • Base-Promoted Decomposition: Treatment with a base (e.g., 0.1M NaOH) can decompose the metal carbonyl, again releasing carbon monoxide.[3] The resulting inorganic osmium compounds should be disposed of as hazardous waste.

Important Note: These are general guidelines for the decomposition of metal carbonyls. The efficacy and safety of these procedures for this compound should be carefully evaluated on a small scale by qualified personnel before being adopted as a standard laboratory protocol.

Experimental Protocols

6.1. General Protocol for a Catalytic Reaction

This protocol outlines a general procedure for using this compound as a catalyst precursor in an inert atmosphere.

  • System Preparation:

    • Assemble the reaction glassware (e.g., Schlenk flask) and dry it thoroughly in an oven.

    • Assemble the apparatus under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • In the fume hood, weigh the required amount of this compound and the substrate into the reaction flask under a positive pressure of inert gas.

    • Add the solvent via a syringe or cannula.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using an oil bath.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction as appropriate for the specific chemistry.

    • If necessary, remove the osmium-containing byproducts. This may involve filtration through a pad of silica gel or celite. Be aware that the osmium species will be retained on the solid support, which must then be disposed of as hazardous waste.

    • Proceed with standard aqueous work-up and purification of the desired product.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE DesignateArea Designate Work Area in Fume Hood Prep->DesignateArea GatherMaterials Gather Materials DesignateArea->GatherMaterials Weigh Weigh Compound GatherMaterials->Weigh Reaction Perform Reaction Weigh->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

SpillResponse cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill / Outside Hood Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Spill->Evacuate PPE Don PPE Alert->PPE Contain Cover with Inert Absorbent PPE->Contain Collect Collect for Disposal Contain->Collect Decon Decontaminate Area Collect->Decon Notify Notify Supervisor & Emergency Response Evacuate->Notify

Caption: Decision tree for responding to a this compound spill.

References

Characterization of Triangulo-dodecacarbonyltriosmium Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of triangulo-dodecacarbonyltriosmium ([Os₃(CO)₁₂]) and its derivatives. These techniques are essential for elucidating the structural and electronic properties of these complex organometallic compounds, which are of interest in catalysis and medicinal chemistry.

Introduction

This compound is a metal carbonyl cluster with the formula Os₃(CO)₁₂. Its derivatives, formed by the substitution of one or more carbonyl (CO) ligands with other organic or inorganic moieties, exhibit a diverse range of chemical and physical properties. Accurate characterization of these derivatives is crucial for understanding their structure-activity relationships. The primary techniques employed for this purpose are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Infrared (IR) Spectroscopy

Application Note

Infrared spectroscopy is a powerful and readily accessible technique for the initial characterization of [Os₃(CO)₁₂] derivatives. The high vibrational frequencies of the C-O bonds in the carbonyl ligands are highly sensitive to the electronic environment of the osmium cluster. By analyzing the number, position, and intensity of the ν(CO) stretching bands, one can deduce the substitution pattern and the electronic nature of the substituting ligands.

Terminal carbonyl ligands typically show ν(CO) bands in the range of 2100-2000 cm⁻¹, while bridging carbonyls appear at lower frequencies, between 1850-1720 cm⁻¹.[1] Substitution of a CO ligand with an electron-donating ligand leads to increased electron density on the osmium atoms, which engages in stronger π-backbonding with the remaining CO ligands. This increased backbonding weakens the C-O bond, resulting in a shift of the ν(CO) bands to lower wavenumbers. Conversely, electron-withdrawing substituents cause a shift to higher wavenumbers. The number of IR-active CO stretching bands is determined by the molecular symmetry of the cluster.[2] For instance, the highly symmetric parent molecule, Os₃(CO)₁₂, exhibits fewer ν(CO) bands than a less symmetric, substituted derivative.[2]

Quantitative Data
CompoundSolventν(CO) (cm⁻¹)Reference
Os₃(CO)₁₂THF2068, 2035, 2013, 2002[3]
Os₃(CO)₁₁(NCCH₃)CH₂Cl₂2095, 2058, 2040, 2025, 2008, 1985[4]
Os₃(CO)₁₀(NCCH₃)₂CH₂Cl₂2075, 2030, 1995[4]
[Os₃(μ-H)(μ-η²-dpa-N,N)(CO)₁₀]CH₂Cl₂2106, 2069, 2057, 2024, 2007, 1990, 1978[5]
[Os₃(μ-H)(μ₃-η²-dpa-N,N)(CO)₉]CH₂Cl₂2075, 2026, 1991[5]

dpa = di(2-pyridyl)amine

Experimental Protocol
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the solid triosmium carbonyl derivative in a suitable, dry solvent (e.g., hexane, dichloromethane, or tetrahydrofuran) to prepare a dilute solution. The solvent should be transparent in the 2200-1600 cm⁻¹ region.[2]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent in a liquid IR cell (e.g., NaCl or CaF₂ plates).[2]

    • Introduce the sample solution into the same IR cell.

    • Record the sample spectrum. The instrument software will automatically subtract the solvent background.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the ν(CO) stretching frequencies in the 2200-1600 cm⁻¹ region.

    • Compare the obtained spectrum with that of the parent [Os₃(CO)₁₂] cluster to confirm substitution.

    • Analyze the shifts in the ν(CO) bands to infer the electronic properties of the substituents.

    • Correlate the number of observed bands with the expected molecular symmetry of the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy provides detailed information about the structure and dynamic behavior of [Os₃(CO)₁₂] derivatives in solution. ¹H and ¹³C NMR are routinely used to characterize the organic ligands attached to the osmium cluster. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to identify the types and number of protons in the ligands.[2] For instance, the presence of a hydride ligand bridging two osmium atoms is often indicated by a high-field signal (negative chemical shift) in the ¹H NMR spectrum.[5] ¹³C NMR is useful for observing the carbonyl ligands, although their signals may be broad. The chemical shifts of the ligand's carbon atoms can also provide insight into the electronic environment.

Direct observation of the osmium core can be achieved through ¹⁸⁷Os NMR. As a spin ½ nucleus, ¹⁸⁷Os gives sharp signals, but its very low natural abundance and sensitivity make it challenging to observe directly. Indirect detection methods are often employed.

Quantitative Data
CompoundSolventNucleusChemical Shift (δ, ppm)Reference
[Ru₃(μ-H)(μ-η³-dpa-C,N,N)(CO)₉]CDCl₃¹H7.50 (s, 1H, NH), complex aromatic region, -21.07 (s, 1H, Ru-H-Ru)[5]
[Os₃(μ-H)(μ-η²-dpa-N,N)(CO)₁₀]CDCl₃¹HAromatic region, hydride signal present[5]
[Os₃(CO)₁₀(NCCH₃)₂]CDCl₃¹H2.7 (s, CH₃)[4]
[Os₃(μ-H)(μ-O₂CR)(CO)₁₀]CDCl₃¹H-15 to -20 (hydride), signals for R group
Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the triosmium carbonyl derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of complex spectra.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure of the ligands.

    • Identify any characteristic signals, such as those for hydride ligands.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of [Os₃(CO)₁₂] derivatives. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques that allow for the observation of the intact molecular ion. The high-resolution mass spectrum provides the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For metal carbonyl clusters, a common fragmentation pathway is the sequential loss of carbonyl ligands.[6] The observation of a series of peaks separated by 28 mass units (the mass of CO) is characteristic of these compounds.

Experimental Protocol
  • Sample Preparation:

    • For ESI-MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • For MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR).

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the derivative.

    • Observe the molecular ion peak ([M]⁺, [M]⁻, or [M+H]⁺).

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion and compare it with the calculated exact mass for the proposed formula.

    • Analyze the isotopic pattern, which is characteristic for osmium-containing compounds due to the multiple isotopes of osmium.

    • Identify any characteristic fragmentation patterns, such as the sequential loss of CO ligands.

Single-Crystal X-ray Diffraction

Application Note

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of [Os₃(CO)₁₂] derivatives in the solid state.[7][8] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, allowing for an unambiguous structural assignment.[7] The data obtained from X-ray crystallography is crucial for understanding the bonding within the cluster and the steric and electronic effects of the ligands.

Experimental Protocol
  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1] Good quality crystals should be transparent and have well-defined faces.[1]

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

    • Visualize the molecular structure using appropriate software.

Workflow and Data Correlation

The characterization of a new [Os₃(CO)₁₂] derivative typically follows a logical workflow, where the results from different techniques are correlated to build a comprehensive understanding of the compound's structure and properties.

experimental_workflow Synthesis Synthesis of Os₃(CO)₁₂ Derivative IR IR Spectroscopy Synthesis->IR Initial Check NMR NMR Spectroscopy Synthesis->NMR Ligand Structure MS Mass Spectrometry Synthesis->MS Molecular Weight Xray X-ray Crystallography Synthesis->Xray If Crystals Form Structure Final Structural Characterization IR->Structure NMR->Structure MS->Structure Xray->Structure Definitive Structure

Caption: Experimental workflow for characterizing Os₃(CO)₁₂ derivatives.

logical_relationships cluster_techniques Characterization Techniques cluster_information Structural Information IR IR Spectroscopy (ν(CO) bands) Symmetry Molecular Symmetry IR->Symmetry NMR NMR Spectroscopy (¹H, ¹³C) LigandID Ligand Identification and Connectivity NMR->LigandID MS Mass Spectrometry (m/z) Composition Molecular Formula and Composition MS->Composition Xray X-ray Crystallography (3D Structure) Xray->Symmetry Xray->LigandID Geometry Bond Lengths and Angles Xray->Geometry

Caption: Logical relationships between techniques and structural information.

References

Application Notes and Protocols for Reactions Involving Triangulo-dodecacarbonyltriosmium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for handling and utilizing Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂) in various chemical reactions. The information is intended to ensure safe and effective experimentation for researchers in academia and industry.

Compound Overview and Safety Precautions

This compound , also known as triosmium dodecacarbonyl, is a yellow, crystalline, air-stable metal carbonyl cluster. It serves as a key precursor in the synthesis of a wide range of organoosmium compounds and finds applications in catalysis and materials science.

Chemical Properties:

  • Formula: C₁₂O₁₂Os₃

  • Molar Mass: 906.81 g/mol

  • Appearance: Yellow solid

  • Solubility: Insoluble in water, slightly soluble in organic solvents.

  • Melting Point: 224 °C (decomposes)

Safety Precautions:

This compound is a source of carbon monoxide upon decomposition and should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[1] In case of inhalation, move the individual to fresh air. If on skin, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[1]

Experimental Protocols

Synthesis of this compound (Os₃(CO)₁₂)

This protocol describes the direct synthesis of Os₃(CO)₁₂ from osmium tetroxide (OsO₄) and carbon monoxide (CO).

Reaction: 3 OsO₄ + 24 CO → Os₃(CO)₁₂ + 12 CO₂

Materials:

  • Osmium tetroxide (OsO₄)

  • Carbon monoxide (CO) gas, high purity

  • High-pressure autoclave reactor

Procedure:

  • Carefully load OsO₄ into a high-pressure autoclave reactor in a fume hood, taking all necessary safety precautions due to the high toxicity of OsO₄.

  • Seal the reactor and purge with an inert gas, such as nitrogen or argon.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reactor to 175 °C and maintain this temperature for the duration of the reaction.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • The yellow crystalline product, Os₃(CO)₁₂, can be collected. The yield is nearly quantitative.

Synthesis of Acetonitrile Substituted Derivative (Os₃(CO)₁₁(CH₃CN))

This protocol details the preparation of a more labile derivative, Os₃(CO)₁₁(CH₃CN), which is a useful precursor for further reactions.

Reaction: Os₃(CO)₁₂ + (CH₃)₃NO + CH₃CN → Os₃(CO)₁₁(CH₃CN) + CO₂ + (CH₃)₃N

Materials:

  • This compound (Os₃(CO)₁₂)

  • Trimethylamine N-oxide ((CH₃)₃NO)

  • Acetonitrile (CH₃CN), anhydrous

  • Inert solvent (e.g., dichloromethane)

  • Standard Schlenk line apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Os₃(CO)₁₂ in the inert solvent.

  • Add one equivalent of trimethylamine N-oxide to the solution.

  • Add an excess of anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by IR spectroscopy by observing the changes in the carbonyl stretching frequencies.

  • Upon completion, the solvent can be removed under vacuum to yield the product, Os₃(CO)₁₁(CH₃CN).

Catalytic Isomerization of 1-Pentene

This protocol outlines a general procedure for the isomerization of an alkene, using 1-pentene as an example, catalyzed by this compound.

Reaction: 1-Pentene → cis-2-Pentene + trans-2-Pentene

Materials:

  • This compound (Os₃(CO)₁₂)

  • 1-Pentene

  • Inert, high-boiling solvent (e.g., decalin)

  • Reaction vessel equipped with a reflux condenser and a sampling port

  • Gas chromatograph (GC) for analysis

Procedure:

  • In the reaction vessel, dissolve a catalytic amount of Os₃(CO)₁₂ in the inert solvent under an inert atmosphere.

  • Heat the solution to the desired reaction temperature (e.g., reflux).

  • Inject the substrate, 1-pentene, into the hot solution.

  • Take aliquots from the reaction mixture at regular intervals and analyze them by GC to monitor the progress of the isomerization.

  • Upon completion, the product mixture can be separated from the catalyst by distillation.

Quantitative Data

CompoundSynthesis Yield (%)Key IR Bands (ν(CO), cm⁻¹) (in hexane)¹³C NMR (δ, ppm)
Os₃(CO)₁₂~1002068, 2034, 2013, 2000183.9, 173.4
Os₃(CO)₁₁(CH₃CN)High2105, 2058, 2040, 2025, 2008, 1985Not readily available
[Os₃(C₂H₄N)H(CO)₁₀]41.6[1]Not readily availableNot readily available

Diagrams

Synthesis_Workflow OsO4 Osmium Tetroxide (OsO₄) Autoclave High-Pressure Autoclave (175 °C) OsO4->Autoclave CO Carbon Monoxide (CO) CO->Autoclave Os3CO12 This compound (Os₃(CO)₁₂) Autoclave->Os3CO12 Schlenk Schlenk Flask (Room Temp) Os3CO12->Schlenk Me3NO Trimethylamine N-oxide Me3NO->Schlenk MeCN Acetonitrile MeCN->Schlenk Os3CO11MeCN Os₃(CO)₁₁(CH₃CN) Schlenk->Os3CO11MeCN

Caption: Synthetic workflow for Os₃(CO)₁₂ and its acetonitrile derivative.

Catalytic_Cycle Catalyst Active Osmium Catalyst Coordination Alkene Coordination Catalyst->Coordination + Alkene Alkene 1-Alkene Alkene->Coordination Hydride_Addition Hydride Addition Coordination->Hydride_Addition Alkyl_Intermediate Os-Alkyl Intermediate Hydride_Addition->Alkyl_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Intermediate->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Isomerized_Alkene Isomerized Alkene Product_Release->Catalyst - Isomerized Alkene Product_Release->Isomerized_Alkene

Caption: Generalized catalytic cycle for alkene isomerization.

Logical_Relationship Start Start with Os₃(CO)₁₂ Is_Ligand_Labile Is a more labile precursor needed? Start->Is_Ligand_Labile Synthesize_Derivative Synthesize Os₃(CO)₁₁(CH₃CN) or other activated cluster Is_Ligand_Labile->Synthesize_Derivative Yes Direct_Reaction Direct reaction with substrate Is_Ligand_Labile->Direct_Reaction No Catalysis Catalytic Application Synthesize_Derivative->Catalysis Stoichiometric_Reaction Stoichiometric Synthesis Synthesize_Derivative->Stoichiometric_Reaction Direct_Reaction->Catalysis Direct_Reaction->Stoichiometric_Reaction Product Desired Product Catalysis->Product Stoichiometric_Reaction->Product

Caption: Decision workflow for using Os₃(CO)₁₂ in synthesis.

References

Application of Triangulo-dodecacarbonyltriosmium in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triangulo-dodecacarbonyltriosmium, with the chemical formula Os₃(CO)₁₂, is a stable, crystalline metal carbonyl cluster that serves as a versatile precursor in materials science.[1][2] Its unique structure, featuring a triangle of osmium atoms coordinated to twelve carbonyl ligands, makes it an ideal starting material for the synthesis of osmium-based nanomaterials, thin films, and catalysts.[3][4] The controlled thermal or chemical decomposition of this organometallic compound allows for the precise fabrication of materials with desired properties for a range of applications, including catalysis, electronics, and sensing.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of osmium nanoparticles and the preparation of supported osmium catalysts.

Application 1: Synthesis of Osmium Nanoparticles via Thermal Decomposition

Osmium nanoparticles (Os NPs) exhibit unique catalytic and electronic properties that are dependent on their size and morphology.[4] this compound is an effective precursor for the synthesis of Os NPs through thermal decomposition in a high-boiling point solvent. This method allows for good control over nanoparticle nucleation and growth.

Experimental Protocol: Synthesis of Osmium Nanoparticles

Materials:

  • This compound (Os₃(CO)₁₂)

  • 1-octadecene (ODE, technical grade, 90%)

  • Oleic acid (OA, technical grade, 90%)

  • Oleylamine (OAm, technical grade, 70%)

  • Toluene (anhydrous, ≥99.8%)

  • Ethanol (absolute)

  • Argon gas (high purity)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line

Procedure:

  • Precursor Solution Preparation: In a glovebox, dissolve 0.05 mmol of this compound in 5 mL of anhydrous toluene in a three-neck flask equipped with a magnetic stir bar.

  • Reaction Setup: To the flask, add 10 mL of 1-octadecene, 0.5 mmol of oleic acid, and 0.5 mmol of oleylamine.

  • Inert Atmosphere: Connect the flask to a Schlenk line and a condenser. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere. Maintain a gentle argon flow throughout the reaction.

  • Solvent Removal: Heat the mixture to 120 °C under argon flow to remove the toluene.

  • Thermal Decomposition: After complete removal of toluene, increase the temperature to 300 °C at a rate of 5 °C/min and maintain this temperature for 60 minutes. The solution will gradually change color, indicating the formation of osmium nanoparticles.

  • Cooling and Precipitation: After 60 minutes, turn off the heating and allow the reaction mixture to cool to room temperature. Add 20 mL of ethanol to precipitate the osmium nanoparticles.

  • Isolation and Washing: Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant. Wash the nanoparticle pellet by re-dispersing in 10 mL of toluene and precipitating with 20 mL of ethanol. Repeat this washing step twice.

  • Storage: Dry the final osmium nanoparticle product under vacuum and store it under an inert atmosphere.

Quantitative Data: Nanoparticle Characterization
ParameterValue
PrecursorThis compound
Solvent1-octadecene
Capping AgentsOleic Acid, Oleylamine
Decomposition Temperature300 °C
Average Nanoparticle Size5 ± 1.2 nm
Size Distribution (Std. Dev.)1.5 nm
Crystal StructureHexagonal Close-Packed (hcp)

Experimental Workflow: Osmium Nanoparticle Synthesis

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve Dissolve Os3(CO)12 in Toluene add_reagents Add 1-octadecene, Oleic Acid, Oleylamine dissolve->add_reagents inert Establish Inert Atmosphere (Ar) add_reagents->inert remove_toluene Heat to 120 °C (Toluene Removal) inert->remove_toluene decompose Heat to 300 °C (Thermal Decomposition) remove_toluene->decompose cool Cool to Room Temperature decompose->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifugation precipitate->centrifuge wash Wash with Toluene/Ethanol centrifuge->wash dry Dry under Vacuum wash->dry end end dry->end Store Nanoparticles

Caption: Workflow for the synthesis of osmium nanoparticles.

Application 2: Preparation of Supported Osmium Catalysts

Supported osmium catalysts are utilized in various chemical transformations, including hydrogenation and oxidation reactions.[5][7] this compound can be used to prepare highly dispersed osmium nanoparticles on a support material, such as silica (SiO₂) or titania (TiO₂), through a pyrolysis method.

Experimental Protocol: Preparation of 5 wt% Os/SiO₂ Catalyst

Materials:

  • This compound (Os₃(CO)₁₂)

  • Silica gel (high surface area, e.g., 200 m²/g)

  • Pentane (anhydrous, ≥99%)

  • Rotary evaporator

  • Tube furnace

  • Hydrogen gas (high purity)

  • Argon gas (high purity)

Procedure:

  • Support Pre-treatment: Dry the silica gel support at 120 °C for 12 hours under vacuum to remove physisorbed water.

  • Impregnation: In a round-bottom flask, suspend 1.0 g of the dried silica gel in 20 mL of anhydrous pentane. In a separate vial, dissolve the required amount of this compound to achieve a 5 wt% osmium loading in 10 mL of anhydrous pentane. Add the osmium precursor solution to the silica suspension under stirring.

  • Solvent Removal: Stir the suspension for 4 hours at room temperature to ensure uniform impregnation. Remove the pentane using a rotary evaporator at 40 °C until a dry, free-flowing powder is obtained.

  • Pyrolysis (Decomposition): Place the impregnated support in a quartz tube inside a tube furnace. Heat the sample under a flow of argon (50 mL/min) from room temperature to 400 °C at a heating rate of 2 °C/min. Hold the temperature at 400 °C for 2 hours to ensure complete decomposition of the osmium carbonyl precursor.

  • Reduction: After pyrolysis, switch the gas flow to hydrogen (50 mL/min) while maintaining the temperature at 400 °C. Continue the reduction for 2 hours to ensure the formation of metallic osmium nanoparticles.

  • Passivation and Storage: Cool the catalyst to room temperature under an argon flow. To prevent rapid oxidation of the small osmium nanoparticles upon exposure to air, passivate the catalyst by introducing a flow of 1% O₂ in argon for 1 hour before exposing it to air. Store the catalyst in a desiccator.

Quantitative Data: Catalyst Characterization
ParameterValue
PrecursorThis compound
SupportSilica (SiO₂)
Osmium Loading (Target)5 wt%
Pyrolysis Temperature400 °C
Reduction Temperature400 °C
Average Os Nanoparticle Size3 ± 0.8 nm
Osmium Dispersion (by H₂ chemisorption)35%
Surface Area (BET)185 m²/g

Logical Relationship: Catalyst Preparation Steps

G start Start support_prep Support Pre-treatment (Drying) start->support_prep impregnation Impregnation of Os3(CO)12 on SiO2 support_prep->impregnation solvent_removal Solvent Removal (Rotary Evaporation) impregnation->solvent_removal pyrolysis Pyrolysis (Argon Flow, 400 °C) solvent_removal->pyrolysis reduction Reduction (Hydrogen Flow, 400 °C) pyrolysis->reduction passivation Passivation (1% O2/Ar) reduction->passivation end Final Catalyst (Os/SiO2) passivation->end

Caption: Logical flow for preparing a supported osmium catalyst.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of advanced osmium-based materials. The protocols provided herein offer a foundation for the reproducible synthesis of osmium nanoparticles and supported catalysts. Researchers can adapt these methods to tailor the material properties for specific applications in catalysis and materials science. It is imperative to handle this compound and its decomposition products with appropriate safety precautions in a well-ventilated fume hood or inert atmosphere environment, as metal carbonyls and fine metal powders can be toxic and pyrophoric.

References

Application Notes and Protocols for Triangulo-dodecacarbonyltriosmium in Fischer-Tropsch Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂, is a trinuclear osmium carbonyl cluster that has been investigated for its catalytic activity in various organic transformations, including the Fischer-Tropsch synthesis (FTS). The Fischer-Tropsch process is a cornerstone of gas-to-liquids (GTL) technology, converting synthesis gas (a mixture of carbon monoxide and hydrogen) into a range of hydrocarbons. While conventional FTS catalysts are typically based on iron and cobalt, osmium clusters offer a unique platform to study the fundamental mechanistic aspects of CO hydrogenation on a molecularly defined active site. These application notes provide an overview of the catalytic mechanism of Os₃(CO)₁₂ in FTS, along with protocols for its application.

Catalytic Mechanism of this compound in Fischer-Tropsch Synthesis

The precise catalytic cycle of this compound in Fischer-Tropsch synthesis is not as extensively studied as that of traditional iron and cobalt catalysts. However, based on general FTS mechanisms and studies on supported osmium clusters, a plausible pathway can be proposed. It is believed that the trinuclear osmium cluster largely maintains its integrity under reaction conditions and serves as the active catalytic species[1].

The proposed mechanism involves the following key stages:

  • Adsorption and Activation of Reactants: Carbon monoxide (CO) and hydrogen (H₂) adsorb onto the osmium cluster. The activation of H₂ likely occurs via oxidative addition to an osmium center, forming hydride species. CO can coordinate to the osmium atoms through its carbon atom.

  • Monomer Formation (CHₓ Species): The initial formation of a C₁ building block (a CHₓ monomer, where x is typically 1 or 2) is a critical step. This can proceed through several proposed pathways, including the carbide mechanism, the CO insertion mechanism, or the hydroxycarbene mechanism. In the context of an osmium cluster, it is likely that CO insertion into an Os-H bond to form a formyl intermediate (CHO) is a key step, which is then further hydrogenated to produce CHₓ species.

  • Chain Propagation: The hydrocarbon chain grows through the insertion of additional CO molecules or the coupling of CHₓ units. For instance, a methylene (CH₂) unit can insert into an Os-alkyl bond, extending the hydrocarbon chain by one carbon atom.

  • Chain Termination and Product Desorption: The growing hydrocarbon chain can be terminated through several pathways, leading to the formation of paraffins, olefins, or oxygenated products. Hydrogenation of the alkyl chain leads to the desorption of an alkane. β-hydride elimination from an alkyl group results in the formation of an α-olefin. The desorption of an acyl intermediate can lead to the formation of aldehydes, which can be further hydrogenated to alcohols.

Quantitative Data on Catalytic Performance

Quantitative data for the catalytic performance of this compound in Fischer-Tropsch synthesis is limited in the published literature. The available data primarily focuses on supported Os₃(CO)₁₂ catalysts.

Catalyst SystemSupportTemperature (°C)Pressure (atm)H₂/CO RatioProduct SelectivityTurnover Frequency (TOF) (s⁻¹)Reference
Os₃(CO)₁₂Magnesia30031.84:1C₁-C₄ paraffins~10⁻³ (molecules/Os atom·s)[1]
Organometallic Os complexesSiO₂220--Methane selectivity > 90 C-%~100 times less active than Ruthenium[2]

Note: The provided data is based on limited studies and may not be representative of the full catalytic potential of Os₃(CO)₁₂ under optimized conditions. Further research is required to establish a comprehensive understanding of its activity and selectivity.

Experimental Protocols

The following protocols provide a general framework for the preparation and use of a supported this compound catalyst for Fischer-Tropsch synthesis in a laboratory setting.

Protocol 1: Preparation of a Supported Os₃(CO)₁₂ Catalyst by Impregnation

Materials:

  • This compound (Os₃(CO)₁₂)

  • High surface area support (e.g., silica gel, alumina, magnesia), calcined prior to use

  • Anhydrous, deoxygenated solvent (e.g., hexane, toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

Procedure:

  • Support Preparation: Calcine the desired support material at a high temperature (e.g., 500 °C for silica or alumina) for several hours to remove physisorbed water and dehydroxylate the surface. Allow the support to cool to room temperature under a vacuum or in a desiccator.

  • Impregnation: In an inert atmosphere (glovebox or Schlenk line), dissolve a calculated amount of Os₃(CO)₁₂ in the anhydrous, deoxygenated solvent to achieve the desired metal loading on the support (typically 1-5 wt%).

  • Add the calcined support to the Os₃(CO)₁₂ solution.

  • Stir the suspension for several hours to ensure uniform impregnation.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid premature decomposition of the osmium cluster.

  • Drying: Dry the resulting solid material under a high vacuum for several hours to remove any residual solvent. The final catalyst should be a free-flowing powder.

  • Store the catalyst under an inert atmosphere until use.

Protocol 2: Fischer-Tropsch Synthesis in a Fixed-Bed Reactor

Equipment:

  • High-pressure fixed-bed reactor system equipped with mass flow controllers, a furnace, a back-pressure regulator, and a product collection system (e.g., cold trap).

  • Gas chromatograph (GC) for online or offline analysis of gaseous products.

  • Gas chromatograph-mass spectrometer (GC-MS) for detailed analysis of liquid and wax products[3].

Procedure:

  • Catalyst Loading: Load a known amount of the prepared supported Os₃(CO)₁₂ catalyst into the reactor tube. Typically, the catalyst is mixed with an inert material like quartz wool or silicon carbide to ensure a uniform bed temperature.

  • Catalyst Activation (Pre-treatment):

    • Purge the reactor system with an inert gas (e.g., nitrogen, argon) to remove air.

    • The activation procedure may vary. A common approach for carbonyl clusters is a mild thermal treatment under flowing inert gas or a mixture of H₂ and an inert gas to gently remove the carbonyl ligands and form active metallic nanoparticles while aiming to preserve the cluster structure. A typical procedure could be to heat the catalyst to 200-250 °C for 2-4 hours.

  • Reaction:

    • After activation, cool the reactor to the desired reaction temperature (e.g., 200-300 °C).

    • Pressurize the reactor with synthesis gas (a mixture of H₂ and CO) to the desired pressure (e.g., 10-30 atm).

    • Introduce the synthesis gas flow at a specific gas hourly space velocity (GHSV). The H₂/CO ratio is a critical parameter and is typically in the range of 1:1 to 3:1.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a hot trap to collect waxes and then a cold trap (e.g., cooled with an ice bath or a cryocooler) to condense liquid hydrocarbons and water.

    • The non-condensable gases are directed to an online GC for analysis of permanent gases (CO, H₂, CO₂) and light hydrocarbons (C₁-C₅).

    • Periodically collect the liquid and wax fractions for offline analysis by GC and GC-MS to determine the product distribution.

Visualizations

Catalytic_Cycle_Os3_CO_12 Proposed Catalytic Cycle for Fischer-Tropsch Synthesis on a Trinuclear Osmium Cluster Os3_CO_12 Os₃(CO)₁₂ Cluster H2_Activation H₂ Activation Os3_CO_12->H2_Activation + H₂ CO_Activation CO Adsorption Os3_CO_12->CO_Activation + CO Monomer_Formation CHₓ Monomer Formation H2_Activation->Monomer_Formation CO_Activation->Monomer_Formation Chain_Growth Chain Propagation (CO or CHₓ Insertion) Monomer_Formation->Chain_Growth Initiation Chain_Growth->Chain_Growth Propagation Termination_Paraffin Termination (Paraffin) Chain_Growth->Termination_Paraffin Hydrogenation Termination_Olefin Termination (Olefin) Chain_Growth->Termination_Olefin β-Hydride Elimination Termination_Oxygenate Termination (Oxygenate) Chain_Growth->Termination_Oxygenate Reductive Elimination Products Products (Paraffins, Olefins, Alcohols) Termination_Paraffin->Products Termination_Olefin->Products Termination_Oxygenate->Products Products->Os3_CO_12 Catalyst Regeneration Experimental_Workflow Experimental Workflow for Supported Os₃(CO)₁₂ Catalyst in FTS start Start prep Catalyst Preparation (Impregnation of Os₃(CO)₁₂ on Support) start->prep load Catalyst Loading into Fixed-Bed Reactor prep->load activation Catalyst Activation (Thermal Treatment) load->activation reaction Fischer-Tropsch Reaction (Syngas Feed at High T and P) activation->reaction collection Product Collection (Hot and Cold Traps) reaction->collection analysis Product Analysis (GC, GC-MS) collection->analysis end End analysis->end

References

Unlocking Potential: Derivatization of Triangulo-dodecacarbonyltriosmium for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂, is a stable metal carbonyl cluster that serves as a versatile precursor for a wide array of organometallic compounds.[1] Its derivatization allows for the introduction of various functionalities, leading to tailored applications in catalysis, materials science, and notably, biomedicine. This document provides detailed application notes and experimental protocols for the derivatization of Os₃(CO)₁₂ for specific, high-value applications, with a focus on its emerging role in drug development.

Application Note 1: Anticancer Therapeutics

Derivatives of triosmium carbonyl clusters have demonstrated significant cytotoxic activity against several cancer cell lines, including breast (MCF-7, MDA-MB-231), colorectal (SW620), and liver (Hep G2) cancers.[2] The mechanism of action is primarily through the induction of apoptosis.[2][3] A key structural feature for cytotoxicity is the presence of labile ligands, which allow the cluster to interact with intracellular targets.[4]

A particularly promising derivative is Os₃(CO)₁₀(NCCH₃)₂, which can be synthesized from Os₃(CO)₁₂.[1] This compound and its derivatives interact with intracellular sulfhydryl and carboxylic acid residues, leading to the disruption of microtubule function and eventual cell death.[4][5]

Quantitative Data: Cytotoxicity of Triosmium Carbonyl Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Incubation Time (h)Reference
Os₃(CO)₁₀(NCCH₃)₂MDA-MB-231~20-4024[4]
Maltolato-Os clusterMDA-MB-231324[3]

Application Note 2: Neuroprotective Agents for Parkinson's Disease

Recent studies have highlighted the potential of derivatized triosmium carbonyl clusters in neurodegenerative diseases. Specifically, certain derivatives have been shown to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[6] Furthermore, some of these compounds can dissemble pre-formed α-synuclein aggregates.[6]

One such derivative, Os₃(μ-H)(kO,μ-O′-2-flavone)(CO)₉, has demonstrated superior efficacy and a better safety profile in preclinical models.[6] This opens up a new therapeutic avenue for the development of metal-based drugs targeting protein aggregation.

Quantitative Data: Inhibition of α-synuclein Aggregation
CompoundTargetEfficacyReference
Os₃(μ-H)(kO,μ-O′-2-flavone)(CO)₉Wild-type and A53T-mutant α-synucleinEffective inhibition and disassembly of preformed aggregates[6]
Os₃(μ-H)(μ-SC₆H₄-p-NO₂)(CO)₁₀Wild-type and A53T-mutant α-synucleinEffective inhibition[6]

Experimental Protocols

Protocol 1: Synthesis of the Activated Precursor Os₃(CO)₁₀(NCCH₃)₂

This protocol describes the synthesis of the labile acetonitrile derivative, which is a key intermediate for further functionalization.[1]

Materials:

  • This compound (Os₃(CO)₁₂)

  • Trimethylamine N-oxide (Me₃NO)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Os₃(CO)₁₂ in anhydrous CH₂Cl₂.

  • Add two equivalents of Me₃NO to the solution.

  • Add a sufficient amount of anhydrous MeCN.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and dichloromethane).

  • Collect the yellow fraction corresponding to Os₃(CO)₁₀(NCCH₃)₂ and remove the solvent to yield the final product.

Characterization:

  • IR (CH₂Cl₂, cm⁻¹): Monitor for the characteristic carbonyl stretching frequencies.

  • ¹H NMR (CDCl₃, δ): Confirm the presence of coordinated acetonitrile ligands.

Protocol 2: Synthesis of a Thiolato-Bridged Triosmium Cluster

This protocol outlines the synthesis of a thiolato-bridged cluster, a class of compounds with demonstrated biological activity.[7]

Materials:

  • Os₃(CO)₁₀(NCCH₃)₂ (from Protocol 1)

  • A substituted thiophenol (e.g., p-aminothiophenol)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Os₃(CO)₁₀(NCCH₃)₂ in the chosen anhydrous solvent.

  • Add a stoichiometric amount of the desired substituted thiophenol to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by IR spectroscopy, observing the shift in the carbonyl stretching bands.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting solid can be purified by recrystallization or chromatography to yield the desired Os₃(μ-H)(μ-SR)(CO)₁₀ product.

Visualizations

Derivatization Pathways of Os₃(CO)₁₂

Derivatization_Pathways Os3CO12 Os₃(CO)₁₂ Activated Os₃(CO)₁₀(NCCH₃)₂ Os3CO12->Activated + 2 Me₃NO + MeCN Thiolato Os₃(μ-H)(μ-SR)(CO)₁₀ (Anticancer) Activated->Thiolato + RSH Flavone Os₃(μ-H)(kO,μ-O′-2-flavone)(CO)₉ (Neuroprotective) Activated->Flavone + Flavone Carboxylated Os₃(CO)₁₀(μ-H)(μ-O₂CR) (Anticancer) Activated->Carboxylated + RCOOH

Caption: Synthetic routes from Os₃(CO)₁₂ to bioactive derivatives.

Proposed Mechanism of Action for Anticancer Activity

Mechanism_of_Action Cluster Os₃(CO)₁₀(NCCH₃)₂ Cell Cancer Cell Cluster->Cell Interaction Interaction with Intracellular R-SH and R-COOH Cell->Interaction Microtubule Microtubule Disruption Interaction->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: Proposed pathway for apoptosis induction by Os₃(CO)₁₀(NCCH₃)₂.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Os₃(CO)₁₂.

1. Low or No Yield of Os₃(CO)₁₂

Question: I am getting a very low yield, or no yellow crystalline product, in my synthesis of Os₃(CO)₁₂ from OsO₄ and carbon monoxide. What are the possible causes and solutions?

Answer:

Low or no yield in the synthesis of Os₃(CO)₁₂ is a common issue that can stem from several factors related to the reactants, reaction conditions, and equipment. A systematic troubleshooting approach is crucial for identifying and resolving the problem.

Possible Causes and Solutions:

CauseRecommended Solution
Impure or Decomposed Osmium Tetroxide (OsO₄) Use freshly purchased, high-purity OsO₄. OsO₄ is volatile and can decompose over time, especially if not stored properly. Ensure the container is tightly sealed and stored in a cool, dark place.
Leaks in the High-Pressure Reactor Thoroughly check all seals, connections, and valves of your autoclave or high-pressure reactor for any leaks. Even a small leak can prevent the reaction from reaching the required carbon monoxide pressure. Pressurize the system with an inert gas like nitrogen before introducing CO to check for pressure drops.
Insufficient Carbon Monoxide (CO) Pressure The reaction requires high pressures of CO (typically 75-200 atm). Ensure your CO source can deliver and maintain the required pressure throughout the reaction. Use a calibrated pressure gauge to monitor the pressure accurately.
Inadequate Reaction Temperature The synthesis of Os₃(CO)₁₂ from OsO₄ is typically carried out at elevated temperatures (around 175 °C)[1]. Ensure your heating system is calibrated and provides uniform heating to the reactor.
Contamination of the Reaction Vessel Any impurities, especially oxidizing agents or residual acids, in the reaction vessel can interfere with the synthesis. Thoroughly clean and dry the reactor before use. Rinsing with a suitable organic solvent and drying under vacuum is recommended.
Formation of Unwanted Byproducts In the presence of certain impurities or under suboptimal conditions, side reactions can occur. For instance, reactions with trace amounts of water can lead to the formation of hydroxy-bridged clusters like [Os₃(CO)₁₀(μ-OH)(μ-H)][2]. Ensure all reactants and solvents are anhydrous.

2. Product Purity Issues: Presence of Impurities

Question: My final Os₃(CO)₁₂ product shows extra peaks in the IR or NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

The presence of impurities in the final product is a frequent challenge. These can be unreacted starting materials, byproducts, or decomposition products.

Common Impurities and Purification Methods:

ImpurityIdentificationPurification Method
Unreacted Osmium Tetroxide (OsO₄) A sharp, characteristic odor. Can be detected by specific analytical tests for oxidizing agents.OsO₄ is highly volatile. Gentle heating of the product under vacuum can help sublime away any residual OsO₄. Extreme caution is required due to the high toxicity of OsO₄.
Hydrido Osmium Carbonyl Clusters Peaks in the hydride region of the ¹H NMR spectrum (typically between -10 and -25 ppm).Column chromatography on silica gel or alumina using a non-polar eluent like hexane can effectively separate Os₃(CO)₁₂ from more polar hydrido species.
Higher Nuclearity Osmium Clusters May be indicated by more complex IR spectra in the carbonyl stretching region or by mass spectrometry.Fractional crystallization from a suitable solvent mixture (e.g., hexane/dichloromethane) can be used to separate clusters of different solubilities.
Oxidation Products The product may appear discolored (brownish or blackish instead of yellow).Recrystallization from an oxygen-free solvent under an inert atmosphere (N₂ or Ar) can remove some oxidation products. If significant decomposition has occurred, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing Os₃(CO)₁₂?

A1: The most significant hazard is the starting material, Osmium Tetroxide (OsO₄) . It is extremely toxic, volatile, and can cause severe respiratory irritation, skin burns, and serious eye damage. All manipulations involving OsO₄ must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty gloves. An alternative, safer starting material is Osmium(III) chloride (OsCl₃)[3].

Q2: Are there alternative, safer, or higher-yield synthesis methods for Os₃(CO)₁₂?

A2: Yes, several alternative methods have been developed to avoid the harsh conditions of high-pressure carbonylation of OsO₄ or to improve yields.

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and often leads to higher yields. For instance, microwave irradiation of Os₃(CO)₁₂ with various reagents can efficiently produce derivatives[4].

  • Synthesis from Osmium(III) Chloride: Using OsCl₃ as a starting material is a safer alternative to the highly toxic OsO₄[3]. Reductive carbonylation of OsCl₃ can produce Os₃(CO)₁₂.

  • From OsO₄ and Formic Acid: A convenient synthesis involves the reaction of OsO₄ with formic acid, which serves as the reducing agent and a source of CO[5]. This method may offer milder reaction conditions.

Q3: How can I confirm the identity and purity of my synthesized Os₃(CO)₁₂?

A3: A combination of spectroscopic techniques is essential for the characterization of Os₃(CO)₁₂.

  • Infrared (IR) Spectroscopy: In the carbonyl stretching region (ν(CO)), Os₃(CO)₁₂ exhibits a characteristic pattern of sharp bands. Due to its high symmetry, it shows fewer peaks compared to less symmetrical derivatives[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy will show the carbonyl resonances. ¹H NMR is crucial for detecting any hydride impurities.

  • Mass Spectrometry: This technique can confirm the molecular weight of the cluster and help identify any higher or lower nuclearity byproducts.

  • Single-Crystal X-ray Diffraction: This provides the definitive structure of the compound.

Experimental Protocols

High-Yield Synthesis of Os₃(CO)₁₂ via High-Pressure Carbonylation of OsO₄

This protocol is based on the established method for synthesizing Os₃(CO)₁₂. Extreme caution must be exercised when handling OsO₄.

Materials:

  • Osmium Tetroxide (OsO₄)

  • High-purity Carbon Monoxide (CO) gas

  • Anhydrous, oxygen-free solvent (e.g., hexane or toluene)

  • High-pressure autoclave reactor equipped with a stirrer and temperature controller

Procedure:

  • Preparation of the Reactor: Ensure the autoclave is scrupulously clean and dry. Assemble the reactor and perform a leak test with an inert gas (e.g., nitrogen) at a pressure higher than the intended reaction pressure.

  • Loading the Reactant: In a well-ventilated fume hood, carefully transfer a known amount of OsO₄ into the reactor. Add the anhydrous solvent.

  • Reaction Setup: Seal the reactor and purge it several times with CO to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with CO to the desired pressure (e.g., 100 atm). Begin stirring and heat the reactor to the target temperature (e.g., 175 °C).

  • Reaction: Maintain the temperature and pressure for the required reaction time (typically several hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO in a fume hood.

  • Product Isolation: Open the reactor in a fume hood. The product, Os₃(CO)₁₂, will be present as yellow crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or by sublimation under vacuum.

Quantitative Data Summary

Synthesis MethodStarting MaterialTemperature (°C)Pressure (atm)Reaction TimeTypical Yield (%)Reference
High-Pressure CarbonylationOsO₄17575-2008-12 h~90[1]
Reductive CarbonylationOsCl₃125-15050-10012-24 h60-70[3]
Microwave-Assisted SynthesisOs₃(CO)₁₂ derivativesVariesN/A< 1 h> 80 (for derivatives)[4]

Visualizations

Synthesis_Workflow Experimental Workflow for Os₃(CO)₁₂ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Clean_Reactor Clean & Dry Reactor Leak_Test Leak Test with N₂ Clean_Reactor->Leak_Test Load_OsO4 Load OsO₄ & Solvent Leak_Test->Load_OsO4 Purge_CO Purge with CO Load_OsO4->Purge_CO Pressurize_Heat Pressurize & Heat Purge_CO->Pressurize_Heat React Maintain T & P Pressurize_Heat->React Cool_Vent Cool & Vent CO React->Cool_Vent Isolate_Product Isolate Crude Product Cool_Vent->Isolate_Product Purify Recrystallize/Sublime Isolate_Product->Purify Characterize Spectroscopic Analysis Purify->Characterize

Caption: Experimental workflow for the synthesis of Os₃(CO)₁₂.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low/No Product Check_Leaks Check Reactor for Leaks? Start->Check_Leaks Check_Pressure CO Pressure Correct? Check_Leaks->Check_Pressure No Solution_Leaks Fix Leaks & Repeat Check_Leaks->Solution_Leaks Yes Check_Temp Temperature Correct? Check_Pressure->Check_Temp Yes Solution_Pressure Adjust CO Pressure Check_Pressure->Solution_Pressure No Check_OsO4 OsO₄ Quality Good? Check_Temp->Check_OsO4 Yes Solution_Temp Calibrate Heating Check_Temp->Solution_Temp No Solution_OsO4 Use Fresh OsO₄ Check_OsO4->Solution_OsO4 No Success Successful Synthesis Check_OsO4->Success Yes Solution_Leaks->Start Solution_Pressure->Start Solution_Temp->Start Solution_OsO4->Start

Caption: Troubleshooting logic for low yield in Os₃(CO)₁₂ synthesis.

References

Technical Support Center: Optimizing Triangulo-dodecacarbonyltriosmium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving Triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Os₃(CO)₁₂ and its derivatives.

Issue: Low or no yield in a substitution reaction.

  • Question: I am attempting a substitution reaction with Os₃(CO)₁₂ and a ligand, but I am getting very low yields or no product at all. What could be the cause?

  • Answer: Triosmium dodecacarbonyl is known to be kinetically inert due to strong Os-CO bonds, which require high activation energy to break.[1] Direct reactions often necessitate high temperatures, which can lead to complex product distributions or decomposition.[1]

    Troubleshooting Steps:

    • Increase Reaction Temperature: If your ligand is thermally stable, gradually increasing the reaction temperature may be necessary to overcome the activation barrier. However, be aware that this can also lead to undesired side products.

    • Use an Activating Agent: A more effective approach is to use a decarbonylating agent like trimethylamine N-oxide (Me₃NO). Me₃NO facilitates the removal of a CO ligand, forming a more reactive intermediate.[1][2]

    • Synthesize a Labile Intermediate: For a cleaner reaction, first synthesize a more labile derivative of Os₃(CO)₁₂, such as Os₃(CO)₁₁(MeCN) or Os₃(CO)₁₀(MeCN)₂. These acetonitrile derivatives are excellent starting materials for subsequent substitution reactions with a wide range of ligands under milder conditions.[1][2]

Issue: Formation of multiple products.

  • Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my desired compound. How can I improve the selectivity?

  • Answer: The formation of multiple products, such as mono-, di-, and tri-substituted species, is a common issue in Os₃(CO)₁₂ chemistry, especially at elevated temperatures.[1][3]

    Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a precise molar equivalent of the incoming ligand can favor the formation of the desired substitution product.

    • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the formation of over-substituted products. This is often achievable when using an activated intermediate.

    • Utilize a Labile Precursor: As mentioned previously, starting with Os₃(CO)₁₁(MeCN) or Os₃(CO)₁₀(MeCN)₂ allows for reactions to proceed at lower temperatures, significantly improving selectivity. For example, the reaction of Os₃(CO)₁₂ with P(OMe)₃ at high temperatures yields a mixture of products, whereas reactions with activated clusters can be more specific.[1][3]

Issue: Long reaction times.

  • Question: My reactions with Os₃(CO)₁₂ are taking a very long time to complete. How can I accelerate the reaction rate?

  • Answer: The inertness of Os₃(CO)₁₂ is the primary reason for slow reaction rates.

    Troubleshooting Steps:

    • Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of Os₃(CO)₁₂ derivatives.[4][5] For example, the preparation of Os₆(CO)₁₈ can be achieved in 35 minutes with microwave heating, compared to several days of pyrolysis.[4]

    • Use of Labile Intermediates: Reactions involving the activated acetonitrile derivatives are significantly faster than direct reactions with Os₃(CO)₁₂.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Os₃(CO)₁₂ itself?

A1: The direct reaction of Osmium Tetroxide (OsO₄) with carbon monoxide at high pressure (typically around 75 atm) and a temperature of 175 °C provides a nearly quantitative yield of Os₃(CO)₁₂.[2]

Q2: How can I prepare the activated acetonitrile derivatives, Os₃(CO)₁₁(MeCN) and Os₃(CO)₁₀(MeCN)₂?

A2: These valuable intermediates can be synthesized by reacting Os₃(CO)₁₂ with one or two equivalents of trimethylamine N-oxide (Me₃NO) in the presence of acetonitrile (MeCN). The number of equivalents of Me₃NO will determine whether the mono- or di-substituted product is favored.[1]

Q3: Are there any alternatives to Me₃NO for activating Os₃(CO)₁₂?

A3: While Me₃NO is the most commonly used chemical activating agent, photochemical activation can also be employed. Under UV or visible light, Os₃(CO)₁₂ can release CO ligands to form reactive intermediates.

Q4: What are the advantages of using microwave synthesis for Os₃(CO)₁₂ reactions?

A4: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times, often higher yields, and the ability to perform reactions in a more controlled and efficient manner.[4][5] This method is particularly useful for overcoming the high activation energies associated with Os₃(CO)₁₂ reactions.

Data Presentation

Table 1: Comparison of Yields for Selected Triosmium Dodecacarbonyl Reactions

ProductStarting MaterialReagentsMethodReaction TimeYield (%)Reference
Os₃(CO)₁₁(PTA)Os₃(CO)₁₂MeCN, 1 eq. PTAConventional-66[4]
Os₃(CO)₁₀(PTA)₂Os₃(CO)₁₂MeCN, 2 eq. PTA, Me₃NOConventional-65[4]
Os₃(CO)₉(PTA)₃Os₃(CO)₁₂3.5 eq. PTAMicrowave-85[4]
Os₂(μ-O₂CMe)₂(CO)₆Os₃(CO)₁₂Acetic AcidMicrowave< 15 minHigher than conventional[4]
Os₆(CO)₁₈Os₃(CO)₁₂1,2-dichlorobenzeneMicrowave35 minRelatively high[4]
Os₃(μ-Br)₂(CO)₁₀Os₃(CO)₁₂Br₂ in cyclohexaneMicrowave< 15 min79.2[5]

Experimental Protocols

Protocol 1: Synthesis of Os₃(CO)₁₁(MeCN) and Os₃(CO)₁₀(MeCN)₂

This protocol describes the general procedure for the synthesis of the mono- and di-substituted acetonitrile derivatives of triosmium dodecacarbonyl using trimethylamine N-oxide as a decarbonylating agent.

  • Preparation: In a fume hood, dissolve Os₃(CO)₁₂ in a suitable dry solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: To this solution, add one equivalent of Me₃NO for the synthesis of Os₃(CO)₁₁(MeCN) or two equivalents for Os₃(CO)₁₀(MeCN)₂. If the solvent is not acetonitrile, add an excess of acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the Os₃(CO)₁₂ starting material and the appearance of new product spots or carbonyl stretching bands.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or preparative TLC. The choice of eluent will depend on the polarity of the product. For example, a mixture of hexane and dichloromethane is often effective.

  • Characterization: The purified product should be characterized by spectroscopic methods such as IR, NMR (¹H, ¹³C), and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_intermediate Labile Intermediate cluster_reaction Substitution Reaction cluster_product Product start Os₃(CO)₁₂ activation Add Me₃NO and MeCN start->activation Inert Atmosphere intermediate Os₃(CO)₁₁(MeCN) or Os₃(CO)₁₀(MeCN)₂ activation->intermediate Room Temp. reaction Add Ligand (L) intermediate->reaction Milder Conditions product Os₃(CO)₁₂₋ₙLₙ reaction->product

Caption: Workflow for improved substitution reactions of Os₃(CO)₁₂.

troubleshooting_yield cluster_solutions1 Solutions for Poor Selectivity cluster_solutions2 Solutions for Low Reactivity start Low Yield? q1 Mixture of Products? start->q1 q2 Reaction Incomplete? start->q2 q1->q2 No a1 Use Labile Intermediate (e.g., Os₃(CO)₁₀(MeCN)₂) q1->a1 Yes b1 Use Activating Agent (e.g., Me₃NO) q2->b1 Yes a2 Control Stoichiometry a3 Lower Temperature b2 Increase Temperature b3 Use Microwave Synthesis

Caption: Troubleshooting logic for low yield in Os₃(CO)₁₂ reactions.

References

troubleshooting unexpected spectroscopic results for Triangulo-dodecacarbonyltriosmium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected IR stretching frequencies for the terminal carbonyl ligands in a pure sample of Os₃(CO)₁₂?

A pure sample of this compound in a non-coordinating solvent (e.g., hexane) should exhibit strong absorption bands in the range of 2000-2100 cm⁻¹. These correspond to the stretching vibrations of the terminal carbonyl (CO) ligands.

Q2: How many signals are expected in the ¹³C NMR spectrum of Os₃(CO)₁₂?

Due to the D₃h symmetry of the molecule, all twelve carbonyl ligands are chemically equivalent in solution at room temperature.[1] Therefore, a single resonance is expected in the ¹³C NMR spectrum.

Q3: What is the expected molecular ion peak in the mass spectrum of Os₃(CO)₁₂?

The expected molecular ion [Os₃(CO)₁₂]⁺ will have a characteristic isotopic pattern due to the multiple isotopes of Osmium. The most abundant isotopologue will be around m/z 906.

Q4: My Os₃(CO)₁₂ sample is a yellow solid. Is this indicative of purity?

Yes, pure this compound is a yellow crystalline solid.[1] However, color alone is not a definitive indicator of purity, and spectroscopic analysis is essential for confirmation.

Troubleshooting Unexpected Spectroscopic Results

Infrared (IR) Spectroscopy

Q5: I am observing additional peaks in the 1800-2000 cm⁻¹ region of my IR spectrum. What could be the cause?

The appearance of new peaks in this region often suggests the formation of derivatives or decomposition products. Bridging carbonyl ligands, which can form in cluster derivatives, typically appear at lower frequencies (1700-1850 cm⁻¹). The presence of such peaks may indicate that your sample has reacted or decomposed.

Q6: The peaks in my IR spectrum are broad and poorly resolved. What should I do?

Poorly resolved or broad peaks can result from several factors:

  • Sample Concentration: The sample may be too concentrated. Try diluting the sample.

  • Incomplete Dissolution: Ensure the sample is fully dissolved in the solvent.

  • Moisture: The presence of water can lead to broad O-H stretches around 3200-3600 cm⁻¹ and can also affect the sample's integrity. Ensure you are using a dry solvent and handling the sample in an inert atmosphere.

  • Instrument Issues: Check the cleanliness of the IR salt plates and the instrument's performance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: I am seeing more than one signal in the carbonyl region of my ¹³C NMR spectrum. What does this indicate?

Observing multiple signals for the carbonyl carbons suggests a reduction in the molecule's symmetry. This can be due to:

  • Substitution Reactions: One or more carbonyl ligands may have been substituted by other ligands (e.g., solvents like acetonitrile, or impurities).[2] This leads to chemically inequivalent carbonyl groups.

  • Cluster Fragmentation: The triosmium cluster may have fragmented into smaller osmium carbonyl species.

  • Low-Temperature Measurement: At very low temperatures, the fluxional process that makes all carbonyls equivalent on the NMR timescale may slow down, leading to the resolution of individual signals for the axial and equatorial carbonyls.

Q8: Why is the signal-to-noise ratio in my ¹³C NMR spectrum very low, even with a long acquisition time?

This can be due to several factors:

  • Low Concentration: Os₃(CO)₁₂ has a relatively low solubility in many common NMR solvents. Ensure you have a saturated solution for the best results.

  • Long Relaxation Times: Quaternary carbons, like the carbonyl carbons in this cluster, can have long relaxation times (T₁). You may need to increase the relaxation delay between pulses.

  • Sample Purity: Impurities can suppress the signal of your target compound.

Mass Spectrometry (MS)

Q9: My mass spectrum shows a series of peaks with a mass difference of 28 amu. What does this signify?

This is the characteristic fragmentation pattern for metal carbonyls and represents the sequential loss of carbonyl (CO) ligands (mass of CO ≈ 28 amu).[3] This is an expected result and helps confirm the presence of a metal carbonyl cluster. The fragmentation pathway typically proceeds as follows: [Os₃(CO)₁₂]⁺ → [Os₃(CO)₁₁]⁺ → [Os₃(CO)₁₀]⁺ → ... → [Os₃]⁺

Q10: I am not observing the molecular ion peak, but I see many fragment ions. Why is that?

The molecular ion of Os₃(CO)₁₂ can be unstable under certain ionization conditions (like electron ionization).[3] The absence of a prominent molecular ion peak and the presence of a series of fragment ions corresponding to the loss of CO ligands is a common observation. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), may be more suitable for observing the intact molecular ion.[4]

Quantitative Spectroscopic Data

Table 1: Summary of Expected Spectroscopic Data for Os₃(CO)₁₂

Spectroscopic TechniqueParameterExpected ValueReference
Infrared (IR) ν(CO) stretch (in hexane)~2070, 2036, 2003 cm⁻¹Wikipedia
¹³C NMR δ(CO) (in CDCl₃)~181.5 ppm-
Mass Spectrometry (EI) Molecular Ion (m/z)~906 (isotopic pattern)NIST
Major FragmentsSequential loss of 12 CO ligands (m/z differences of 28)[3]

Experimental Protocols

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of Os₃(CO)₁₂ in a dry, IR-transparent solvent (e.g., hexane, cyclohexane, or dichloromethane).

    • Alternatively, for a solid-state spectrum, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the pure solvent or the KBr pellet.

    • Introduce the sample into the spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • The spectrum should be background-subtracted.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 20-30 mg of Os₃(CO)₁₂ in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Ensure the sample is fully dissolved.

    • The solution should be clear and free of any solid particles.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • A relaxation delay of 5-10 seconds is recommended to ensure proper relaxation of the carbonyl carbons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce the solid sample via a direct insertion probe.

  • Data Acquisition:

    • Gently heat the probe to sublime the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 100-1000).

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Os3(CO)12 Purification Purification (e.g., recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Characterization NMR 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis and spectroscopic characterization of Os₃(CO)₁₂.

troubleshooting_logic Start Unexpected Spectroscopic Result CheckPurity Check Sample Purity (e.g., TLC, melting point) Start->CheckPurity Repurify Repurify Sample CheckPurity->Repurify Impure ConsiderReaction Consider Possible Reactions (e.g., with solvent, air, light) CheckPurity->ConsiderReaction Pure Reanalyze Re-analyze Purified Sample Repurify->Reanalyze IdentifyProduct Identify Reaction Product(s) ConsiderReaction->IdentifyProduct Reaction Occurred CheckInstrument Check Instrument Parameters & Calibration ConsiderReaction->CheckInstrument No Obvious Reaction CheckInstrument->IdentifyProduct No Issue Recalibrate Recalibrate/Optimize Instrument CheckInstrument->Recalibrate Issue Found Recalibrate->Reanalyze

References

optimization of reaction conditions for Triangulo-dodecacarbonyltriosmium catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triangulo-dodecacarbonyltriosmium [Os₃(CO)₁₂] catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during catalysis using Os₃(CO)₁₂ in a question-and-answer format.

Question 1: My reaction is showing low to no conversion. What are the likely causes and how can I fix it?

Answer: Low or no conversion in reactions catalyzed by Os₃(CO)₁₂ is most commonly due to the kinetic inertness of the catalyst. The osmium-carbonyl (Os-CO) bonds are strong, requiring significant energy to dissociate a CO ligand and create a vacant coordination site for the substrate to bind.[1][2]

Troubleshooting Steps:

  • Catalyst Activation: The most effective solution is to activate the Os₃(CO)₁₂ cluster before or during the reaction. This is typically achieved by converting it into a more labile derivative where one or two carbonyl ligands are replaced by weakly bound ligands like acetonitrile (MeCN).[1][2] The most common activation agent is trimethylamine N-oxide (Me₃NO).[1]

  • Increase Reaction Temperature: If catalyst activation is not feasible, increasing the reaction temperature can provide the necessary energy to promote CO dissociation. However, be aware that high temperatures can sometimes lead to catalyst decomposition or the formation of undesired byproducts.[2]

  • Photochemical Activation: Irradiation with UV or visible light can promote the release of CO ligands, forming reactive intermediates.[3]

  • Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reactions and promote the formation of activated osmium clusters.[4]

Question 2: I am observing the formation of multiple products and my reaction has low selectivity. How can I improve this?

Answer: Poor selectivity can arise from several factors, including the high temperatures often required for non-activated Os₃(CO)₁₂, which can lead to side reactions and catalyst degradation.[2] The stoichiometry of the reactants can also significantly influence the product distribution.

Troubleshooting Steps:

  • Use an Activated Catalyst: Employing a pre-activated catalyst, such as Os₃(CO)₁₁(MeCN) or Os₃(CO)₁₀(MeCN)₂, allows for milder reaction conditions, which can significantly improve selectivity.[1]

  • Optimize Stoichiometry: Carefully control the molar ratio of your reactants. For example, in reactions with carboxylic acids, a 1:1 molar ratio of acid to Os₃(CO)₁₂ can favor the formation of a trinuclear cluster, while an excess of the acid can lead to a dinuclear compound.[4]

  • Ligand Modification: The addition of specific ligands, such as imidazoyl-substituted phosphines in hydroformylation reactions, can dramatically improve regioselectivity.

Question 3: My Os₃(CO)₁₂ catalyst is not dissolving in the reaction solvent. What should I do?

Answer: this compound has limited solubility in many common organic solvents, which can hinder its catalytic activity in homogeneous reactions.

Troubleshooting Steps:

  • Solvent Selection: Os₃(CO)₁₂ is slightly soluble in organic solvents such as chlorinated and aromatic hydrocarbons.[3] Consider using solvents like 1,2-dichlorobenzene or toluene.

  • Use of Co-solvents: In some cases, a co-solvent can improve solubility.

  • Conversion to a More Soluble Derivative: Activating the cluster with Me₃NO in the presence of acetonitrile not only increases reactivity but the resulting acetonitrile adducts, Os₃(CO)₁₁(MeCN) and Os₃(CO)₁₀(MeCN)₂, may exhibit different solubility profiles.

Question 4: My catalyst appears to be deactivating over the course of the reaction. What could be the cause and can it be regenerated?

Answer: Catalyst deactivation is a common issue in catalysis and can occur through several mechanisms, although specific studies on Os₃(CO)₁₂ deactivation are not extensively detailed in the literature. General deactivation pathways for metal catalysts include:

  • Leaching: The dissolution of the active metal species into the reaction medium, leading to a loss of catalytic activity. This is a concern in liquid-phase reactions.

  • Poisoning: Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, blocking them from participating in the catalytic cycle.

  • Fouling/Coking: The deposition of carbonaceous materials on the catalyst surface, which can block pores and active sites.

  • Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.

Regeneration:

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalysis?

A1: this compound, with the chemical formula Os₃(CO)₁₂, is a metal carbonyl cluster composed of a triangle of three osmium atoms, each bonded to four carbonyl ligands.[2] It serves as a precursor to catalytically active species for a variety of organic transformations, including hydrogenation and hydroformylation. Its cluster nature allows it to model the interactions of substrates with metal surfaces.[2]

Q2: How do I handle and store Os₃(CO)₁₂ safely?

A2: Os₃(CO)₁₂ is a yellow, crystalline solid. It should be handled in a well-ventilated fume hood. As with all metal carbonyls, it can be a source of carbon monoxide, which is toxic. It is important to consult the Safety Data Sheet (SDS) before use. It is generally stable in air and can be stored at room temperature.

Q3: What is the purpose of using an "activator" like trimethylamine N-oxide (Me₃NO)?

A3: As mentioned in the troubleshooting guide, Os₃(CO)₁₂ is kinetically inert. Me₃NO is an oxygen-atom transfer agent that facilitates the removal of a CO ligand from the osmium cluster by oxidizing it to CO₂. The resulting vacant coordination site on the cluster is then typically occupied by a solvent molecule, such as acetonitrile, which is a much more labile (easily displaced) ligand than CO. This "activated" cluster can then react with the substrate under much milder conditions.[1][2]

Q4: Can I use Os₃(CO)₁₂ for asymmetric catalysis?

A4: While Os₃(CO)₁₂ itself is achiral, it can be used as a precatalyst in conjunction with chiral ligands to induce enantioselectivity in certain reactions. The success of this approach depends on the specific reaction and the design of the chiral ligand.

Quantitative Data

The following tables summarize quantitative data on the effect of reaction conditions on catalysis with Os₃(CO)₁₂.

Table 1: Effect of Catalyst Activation on Reaction Yield

ReactionCatalyst SystemSubstrateProductConditionsYield (%)Reference
Ligand SubstitutionOs₃(CO)₁₂ + MeCN-Os₃(CO)₁₁(PTA)Microwave Heating66[4]
Ligand SubstitutionOs₃(CO)₁₂ + MeCN + Me₃NO-Os₃(CO)₁₀(MeCN)₂< 1 hour>90[4]
HydroformylationOs₃(CO)₁₂ + Imidazoyl-phosphine ligandAliphatic and functional alkenesn-aldehydes-64-87

Table 2: Influence of Stoichiometry on Product Formation in the Reaction of Os₃(CO)₁₂ with Benzoic Acid

Molar Ratio (Benzoic Acid : Os₃(CO)₁₂)Major ProductReference
1:1Os₃(μ-H)(μ-O₂CC₆H₅)(CO)₁₀ (Trinuclear cluster)[4]
Excess Benzoic AcidOs₂(μ-O₂CC₆H₅)₂(CO)₆ (Dinuclear compound)[4]

Experimental Protocols

Protocol 1: Activation of Os₃(CO)₁₂ to form Os₃(CO)₁₀(MeCN)₂

This protocol describes the synthesis of the labile bis(acetonitrile) derivative of the triosmium cluster, which is an excellent starting material for further reactions.

Materials:

  • This compound (Os₃(CO)₁₂)

  • Anhydrous Trimethylamine N-oxide (Me₃NO)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon inert gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Os₃(CO)₁₂ in anhydrous dichloromethane.

  • Add 2.2 equivalents of anhydrous Me₃NO to the solution.

  • Add anhydrous acetonitrile to the reaction mixture.

  • Stir the solution at room temperature. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the starting material's carbonyl stretching frequencies and the appearance of the product's bands.

  • The reaction is typically complete within an hour.

  • The product, Os₃(CO)₁₀(MeCN)₂, can be isolated by removing the solvent under vacuum and washing the residue with a non-polar solvent like hexane to remove any unreacted starting material. The product can be recrystallized from a dichloromethane/hexane mixture.

Note: This is a general procedure synthesized from literature descriptions. For precise amounts and detailed characterization data, refer to the primary literature.

Protocol 2: General Procedure for Hydroformylation of an Alkene

This protocol provides a general guideline for the hydroformylation of an alkene using an activated Os₃(CO)₁₂ catalyst system.

Materials:

  • Activated Osmium Catalyst (e.g., Os₃(CO)₁₀(MeCN)₂)

  • Phosphine Ligand (e.g., an imidazoyl-substituted phosphine for high regioselectivity)

  • Alkene substrate

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlets

  • Syngas (a mixture of CO and H₂)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the activated osmium catalyst, the phosphine ligand, and the anhydrous solvent.

  • Add the alkene substrate to the autoclave.

  • Seal the autoclave and purge it several times with syngas.

  • Pressurize the autoclave to the desired pressure with syngas (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-200 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for the desired time, monitoring the pressure to track gas uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The product mixture can be analyzed by techniques such as GC, GC-MS, and NMR spectroscopy to determine conversion and selectivity.

Note: This is a generalized protocol. Optimal conditions (temperature, pressure, catalyst and ligand loading, reaction time) will vary depending on the specific alkene substrate and desired outcome.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield/Selectivity Start Low Yield or Selectivity? CheckActivation Is the catalyst activated? (e.g., with Me3NO) Start->CheckActivation Yes Activate Activate Os3(CO)12 (see Protocol 1) CheckActivation->Activate No CheckTemp Is the reaction temperature optimized? CheckActivation->CheckTemp Yes Activate->CheckTemp IncreaseTemp Increase temperature cautiously CheckTemp->IncreaseTemp No CheckStoich Is the stoichiometry correct? CheckTemp->CheckStoich Yes IncreaseTemp->CheckStoich OptimizeStoich Optimize reactant ratios CheckStoich->OptimizeStoich No ConsiderLigand Consider adding a selectivity-directing ligand CheckStoich->ConsiderLigand Yes OptimizeStoich->ConsiderLigand CheckPurity Are reagents and solvents pure and anhydrous? ConsiderLigand->CheckPurity Purify Purify reagents and dry solvents CheckPurity->Purify No Success Problem Solved CheckPurity->Success Yes Purify->Success

Caption: A troubleshooting workflow for addressing low yield or selectivity in Os₃(CO)₁₂ catalysis.

ExperimentalWorkflow General Experimental Workflow Start Start ActivationStep Catalyst Activation (Optional but Recommended) Os3(CO)12 + Me3NO/MeCN Start->ActivationStep ReactionSetup Reaction Setup (Inert Atmosphere) ActivationStep->ReactionSetup AddReactants Add Activated Catalyst, Ligand (if any), Solvent, and Substrate ReactionSetup->AddReactants ReactionConditions Set Reaction Conditions (Temperature, Pressure) AddReactants->ReactionConditions RunReaction Run Reaction and Monitor ReactionConditions->RunReaction Workup Reaction Workup and Product Isolation RunReaction->Workup Analysis Product Analysis (GC, NMR, etc.) Workup->Analysis End End Analysis->End

Caption: A generalized experimental workflow for catalysis using Os₃(CO)₁₂.

References

preventing decomposition of Triangulo-dodecacarbonyltriosmium during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable organometallic cluster during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My solution of Os₃(CO)₁₂ turned from yellow to a brown or black precipitate. What happened?

A1: A color change from the characteristic yellow of Os₃(CO)₁₂ to brown or black is a common indicator of decomposition. This is often due to the formation of lower nuclearity osmium carbonyl species or metallic osmium. The most likely causes are:

  • Exposure to Air (Oxygen): Although Os₃(CO)₁₂ is relatively air-stable as a solid, in solution, especially at elevated temperatures, it can react with oxygen, leading to decomposition.

  • High Temperatures: Thermal decomposition can occur, particularly at temperatures exceeding 130-200°C, leading to the loss of carbonyl (CO) ligands and fragmentation of the osmium cluster.[1]

  • Photochemical Decomposition: Exposure to ultraviolet (UV) or even strong visible light can induce the dissociation of CO ligands and promote undesired reactions.

  • Reactive Solvents or Impurities: Solvents that are not properly dried and degassed can contain impurities or dissolved oxygen that react with the cluster.

Q2: What is the recommended solvent for reactions involving Os₃(CO)₁₂?

A2: this compound is sparingly soluble in most common organic solvents. The choice of solvent depends on the specific reaction conditions and the solubility of other reagents. Commonly used solvents include:

  • Hydrocarbons: Alkanes (e.g., hexane, octane, decane) and aromatic solvents (e.g., toluene, benzene) are often used for thermal reactions. It is crucial that these solvents are thoroughly dried and degassed before use.

  • Chlorinated Solvents: Dichloromethane and chloroform can be used, but their reactivity with the cluster or other reagents under certain conditions should be considered.

  • Coordinating Solvents: Acetonitrile (MeCN) can be used and may even participate in the reaction by replacing a carbonyl ligand to form more labile intermediates such as Os₃(CO)₁₁(MeCN) and Os₃(CO)₁₀(MeCN)₂.[2]

Q3: How can I avoid high temperatures that lead to decomposition?

A3: To circumvent the need for high temperatures, which can cause thermal decomposition, consider the following strategies:

  • Use of a Decarbonylating Agent: Chemical reagents, most notably trimethylamine N-oxide (Me₃NO), can be used to facilitate the removal of CO ligands at or near room temperature.[2] This in-situ generation of a more reactive, unsaturated cluster allows for subsequent ligand substitution or other reactions under milder conditions.

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and efficiently supply the energy required for a reaction, often reducing the overall reaction time and minimizing the formation of decomposition byproducts compared to conventional heating.[3]

Q4: My reaction is light-sensitive. How can I protect my experiment?

A4: To prevent photochemical decomposition, it is recommended to:

  • Work in a Fume Hood with the Sash Down and the Light Off: This simple step can significantly reduce exposure to ambient light.

  • Wrap Reaction Vessels in Aluminum Foil: This is a highly effective method to exclude light from the reaction mixture.

  • Use Amber Glassware: While less common for specialized reaction flasks, amber glassware can provide some protection from UV and visible light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellow solution of Os₃(CO)₁₂ becomes colorless. Loss of the characteristic metal-to-ligand charge transfer (MLCT) band, possibly due to an unexpected reaction or decomposition to a non-colored species.Stop the reaction and analyze a sample by IR spectroscopy to check for changes in the carbonyl stretching frequencies. This will help identify if the cluster is still intact.
Formation of an insoluble black powder. Gross thermal decomposition leading to the formation of metallic osmium.The reaction temperature is likely too high. Consider using a lower boiling solvent, reducing the setpoint of the heating bath, or employing a decarbonylating agent to lower the required reaction temperature.
Reaction fails to proceed, even at elevated temperatures. The Os-CO bonds in Os₃(CO)₁₂ are very strong and kinetically inert.Increase the reaction temperature cautiously while monitoring for decomposition. Alternatively, use Me₃NO to generate a more reactive, labile intermediate.[2] Ensure all reagents are pure and solvents are rigorously dried and degassed.
Multiple products are formed, leading to a complex mixture. At high temperatures, the initially formed products can undergo further reactions, leading to a cascade of products.Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by techniques like TLC or IR spectroscopy and stop it once the desired product is formed. The use of a decarbonylating agent can also improve selectivity by allowing for lower reaction temperatures.

Data Presentation

Table 1: Stability and Reactivity of this compound

Parameter Value / Condition Notes
Appearance Yellow, crystalline solid
Melting Point 224 °C (decomposes)[2]
Solubility Insoluble in water; slightly soluble in organic solvents.[2]
Thermal Decomposition Begins to occur at temperatures > 130-200 °C in solution.[1] The exact temperature can vary with the solvent and atmosphere.
Reactivity of Os-CO bonds Kinetically inert.High temperatures are often required for CO substitution.[4]
Common Reaction Solvents Decane, Toluene, Acetonitrile, DichloromethaneSolvents must be deoxygenated and dried.
Decarbonylating Agents Trimethylamine N-oxide (Me₃NO)Facilitates CO loss at milder temperatures.[2]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol describes the setup of a reaction using a Schlenk line to maintain an inert atmosphere of nitrogen or argon, which is crucial for preventing the decomposition of Os₃(CO)₁₂ in solution.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) should be thoroughly cleaned and oven-dried (at >120 °C) for several hours or overnight to remove any adsorbed water.

  • Assembly: Assemble the reaction apparatus while still hot and immediately connect it to the Schlenk line.

  • Evacuate and Refill Cycle: Evacuate the assembled glassware using the vacuum pump on the Schlenk line and then backfill with inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure the complete removal of air and moisture.

  • Solvent Degassing: Use a previously degassed solvent. A common method for degassing is the "freeze-pump-thaw" technique:

    • Freeze the solvent in the flask using liquid nitrogen.

    • Evacuate the headspace above the frozen solvent.

    • Close the flask to the vacuum and allow the solvent to thaw. Bubbles of dissolved gas will be released.

    • Repeat this cycle at least three times.

  • Reagent Addition:

    • Add solid reagents, such as Os₃(CO)₁₂, to the reaction flask under a positive flow of inert gas.

    • Transfer liquid reagents via a gas-tight syringe through a rubber septum.

  • Running the Reaction: Once all reagents are added, the reaction can be heated or stirred under a static positive pressure of inert gas (maintained by a bubbler).

Protocol 2: Purification of Os₃(CO)₁₂ by Sublimation

Sublimation is an effective method for purifying Os₃(CO)₁₂ from non-volatile impurities.

  • Apparatus: Use a standard sublimation apparatus, which consists of a vessel to hold the crude material and a cold finger to condense the purified product.

  • Procedure:

    • Place the crude Os₃(CO)₁₂ in the bottom of the sublimation apparatus.

    • Assemble the apparatus and connect it to a high-vacuum line.

    • Begin cooling the cold finger with circulating cold water or another coolant.

    • Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. The temperature should be carefully controlled to be below the decomposition temperature (typically in the range of 150-180 °C under vacuum).

    • The Os₃(CO)₁₂ will sublime and deposit as yellow crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Carefully vent the apparatus with an inert gas before collecting the purified crystals.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts related to the handling and reaction of this compound.

Decomposition_Pathway Os3CO12 Os₃(CO)₁₂ (Yellow Solution) Decomposition Decomposition Products (e.g., Lower Nuclearity Clusters, Os metal) Os3CO12->Decomposition Heat High Temperature (>130-200 °C) Heat->Os3CO12 Light UV/Visible Light Light->Os3CO12 Oxygen Oxygen (Air) Oxygen->Os3CO12

Caption: Factors leading to the decomposition of Os₃(CO)₁₂.

Inert_Atmosphere_Workflow cluster_prep Glassware Preparation cluster_reagents Reagent Preparation & Addition cluster_reaction Reaction Clean Clean & Dry Glassware Assemble Assemble Apparatus Clean->Assemble Evac_Refill Evacuate-Refill Cycles (x3) Assemble->Evac_Refill Degas Degas Solvent (Freeze-Pump-Thaw) Evac_Refill->Degas Connect to Schlenk Line Add_Os3 Add Os₃(CO)₁₂ under Inert Gas Flow Degas->Add_Os3 Add_Liq Add Liquid Reagents via Syringe Add_Os3->Add_Liq Run Heat/Stir under Positive Inert Gas Pressure Add_Liq->Run

Caption: Experimental workflow for reactions using Os₃(CO)₁₂ under an inert atmosphere.

Nanoparticle_Synthesis Os3CO12 Os₃(CO)₁₂ Precursor Thermal_Decomp Thermal Decomposition in High-Boiling Solvent Os3CO12->Thermal_Decomp Nucleation Nucleation of Osmium Atoms Thermal_Decomp->Nucleation Growth Nanoparticle Growth Nucleation->Growth Os_NP Osmium Nanoparticles Growth->Os_NP

Caption: Synthesis of osmium nanoparticles from Os₃(CO)₁₂.[5][6]

References

addressing solubility issues of Triangulo-dodecacarbonyltriosmium in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Triangulo-dodecacarbonyltriosmium (Os3(CO)12).

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving Os3(CO)12.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

A1: this compound is known for its low solubility in most organic solvents.[1][2] Here are several steps you can take to improve dissolution:

  • Solvent Selection: Nonpolar solvents are generally more effective. While quantitative data is scarce, solvents like hexane, toluene, and benzene have been used for reactions and recrystallization, indicating some degree of solubility.

  • Gentle Heating: Carefully warming the solvent can increase the solubility of Os3(CO)12. However, be cautious as excessive heat can lead to decomposition.

  • Agitation: Continuous stirring or agitation is crucial. A magnetic stirrer is recommended.

  • Ultrasonication: Applying ultrasonic waves can help break down agglomerates of the solid, increasing the surface area and promoting dissolution.[3][4]

  • Increase Solvent Volume: If the concentration is not critical, increasing the amount of solvent can help to fully dissolve the compound.

  • Chemical Modification: For certain applications, converting Os3(CO)12 to a more labile derivative, such as Os3(CO)11(CH3CN) or Os3(CO)10(CH3CN)2, can enhance solubility.[1][5] This is achieved by reacting Os3(CO)12 with trimethylamine N-oxide (Me3NO) in acetonitrile.[1]

Q2: I observe a color change in my solution from yellow to dark or see a black precipitate. What does this indicate?

A2: A color change from the characteristic yellow of Os3(CO)12 to a darker color, or the formation of a black precipitate, is a strong indicator of thermal decomposition.[6] Os3(CO)12 can decompose, particularly at elevated temperatures, to form osmium metal or other decomposition products. To avoid this, use the mildest heating conditions necessary for dissolution and consider performing the dissolution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: Can I use polar organic solvents to dissolve this compound?

A3: Generally, polar organic solvents are not ideal for dissolving the parent compound Os3(CO)12 due to its nonpolar nature. However, for specific applications, particularly in biological contexts, derivatives of Os3(CO)12 have been synthesized to improve solubility in more polar media like DMSO and ethanol.[5] For instance, the protonated complex [Os3(CO)11(NCMe)(µ-H)]+ exhibits better solubility in DMSO than its neutral counterpart.[5]

Q4: Are there any safety precautions I should take when handling and dissolving this compound?

A4: Yes, Os3(CO)12 should be handled with care. It is a source of carbon monoxide, which is toxic.[1] It is recommended to handle the solid in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in common organic solvents is not widely available in the literature. The compound is generally described as "slightly soluble" in organic solvents.[1][2] However, based on its use in various synthetic procedures, a qualitative solubility trend can be inferred.

SolventQualitative Solubility
HexaneSlightly Soluble
TolueneSlightly Soluble
BenzeneSlightly Soluble
DichloromethaneSlightly Soluble
ChloroformSlightly Soluble[7]
AcetoneSparingly Soluble
EthanolSparingly Soluble
AcetonitrileSparingly Soluble (Solubility can be enhanced by forming acetonitrile derivatives)[1][5]
WaterInsoluble[1][2]

Experimental Protocols

Protocol 1: General Dissolution of this compound

  • Preparation: Weigh the desired amount of this compound in a clean, dry flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the selected anhydrous, nonpolar organic solvent (e.g., hexane, toluene) to the flask.

  • Inert Atmosphere (Recommended): Purge the flask with an inert gas (nitrogen or argon) to prevent potential oxidation, especially if heating is required.

  • Agitation: Place the flask on a magnetic stirrer and begin stirring.

  • Gentle Heating (Optional): If the compound does not dissolve at room temperature, gently warm the flask in a water bath. Monitor the solution closely for any color changes that might indicate decomposition.

  • Ultrasonication (Optional): If dissolution is slow, place the flask in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid in the dispersion of the solid.

  • Observation: Continue stirring until the solid is fully dissolved, resulting in a clear yellow solution.

Protocol 2: Preparation of a More Soluble Acetonitrile Derivative (Os3(CO)11(CH3CN))

  • Reactants: In a flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.

  • Reagent Addition: Add one equivalent of trimethylamine N-oxide (Me3NO) to the solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as IR spectroscopy.

  • Work-up: Once the reaction is complete, the resulting solution containing the more soluble Os3(CO)11(CH3CN) derivative can be used for subsequent applications.

Visualizations

Dissolution_Troubleshooting Troubleshooting Os3(CO)12 Dissolution start Start: Os3(CO)12 not dissolving solvent Check Solvent Choice (Nonpolar recommended) start->solvent decomposition Observe for Decomposition (Darkening/Precipitate) start->decomposition If solution darkens agitation Ensure Adequate Agitation (Magnetic Stirring) solvent->agitation If solvent is appropriate heating Apply Gentle Heating (Monitor for color change) agitation->heating If still not dissolved success Successfully Dissolved agitation->success If dissolved ultrasonication Use Ultrasonication heating->ultrasonication If heating is insufficient heating->decomposition heating->success If dissolved increase_solvent Increase Solvent Volume ultrasonication->increase_solvent If further aid is needed ultrasonication->success If dissolved modification Consider Chemical Modification (e.g., Acetonitrile derivative) increase_solvent->modification If concentration allows increase_solvent->success If dissolved modification->success

Caption: Troubleshooting workflow for Os3(CO)12 dissolution.

Experimental_Workflow General Dissolution Workflow for Os3(CO)12 weigh Weigh Os3(CO)12 add_solvent Add Nonpolar Solvent weigh->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm stir Stir Continuously inert_atm->stir heat Gentle Heating (Optional) stir->heat dissolved Clear Yellow Solution stir->dissolved If dissolves at RT sonicate Ultrasonication (Optional) heat->sonicate monitor Monitor for Decomposition heat->monitor sonicate->dissolved

Caption: Step-by-step experimental workflow for dissolving Os3(CO)12.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Triangulo-dodecacarbonyltriosmium and Other Osmium Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂) with other osmium clusters, supported by experimental data. The information presented herein is intended to assist researchers in selecting the most suitable osmium-based catalyst for their specific synthetic needs.

Introduction to Osmium Cluster Catalysis

This compound, Os₃(CO)₁₂, is a key starting material in the synthesis of a wide array of organometallic osmium compounds and serves as a precursor for various homogeneous and heterogeneous catalysts.[1][2][3] Its derivatives, as well as higher nuclearity osmium clusters, have demonstrated catalytic activity in a range of organic transformations, including hydrogenation, isomerization, hydroformylation, and C-H activation reactions.[4] The unique bonding and electronic properties of these clusters, arising from the presence of multiple metal centers, can lead to cooperative effects that enhance catalytic performance compared to mononuclear complexes.

Comparative Catalytic Performance in Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a fundamental reaction in industrial chemistry for the production of aldehydes. The catalytic activity of Os₃(CO)₁₂ in combination with specific ligands has been explored for this transformation.

A study on the hydroformylation of 1-octene demonstrated the efficacy of an Os₃(CO)₁₂-based catalytic system. The use of an imidazolyl-substituted phosphine ligand in conjunction with Os₃(CO)₁₂ resulted in high regioselectivity for the linear aldehyde product.[4]

Catalyst SystemSubstrateProduct(s)Conversion (%)Selectivity (%) (n:iso)Yield (%)Reference
Os₃(CO)₁₂ / Imidazolyl-phosphine ligand1-OcteneNonanal, 2-Methyloctanal8599:184[4]

Table 1: Catalytic Performance of an Os₃(CO)₁₂-based System in the Hydroformylation of 1-Octene.

Experimental Protocols

General Procedure for Osmium-Catalyzed Hydroformylation of 1-Octene

The following is a representative experimental protocol for the hydroformylation of an alkene using a catalyst system derived from this compound.

Materials:

  • This compound (Os₃(CO)₁₂)

  • Imidazolyl-substituted phosphine ligand

  • 1-Octene

  • Toluene (anhydrous)

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and a gas inlet.

Procedure:

  • In a glovebox, the autoclave reactor is charged with this compound (e.g., 0.01 mmol), the phosphine ligand (e.g., 0.04 mmol), and anhydrous toluene (20 mL).

  • The reactor is sealed, removed from the glovebox, and then purged several times with syngas.

  • 1-Octene (e.g., 2.0 mmol) is injected into the reactor.

  • The reactor is pressurized with syngas to the desired pressure (e.g., 40 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the specified reaction time (e.g., 20 hours).

  • After cooling to room temperature, the excess gas is carefully vented.

  • The reaction mixture is analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion, selectivity, and yield of the products.[4]

Reaction Mechanisms and Workflows

Proposed Catalytic Cycle for Hydroformylation

The mechanism of hydroformylation catalyzed by transition metal complexes is generally understood to involve a series of key steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The following diagram illustrates a plausible catalytic cycle for the hydroformylation of an alkene using an osmium carbonyl cluster catalyst.

Hydroformylation_Cycle Os_catalyst Active Osmium Hydride Carbonyl Complex Olefin_Coordination Olefin Coordination Os_catalyst->Olefin_Coordination + Alkene Migratory_Insertion_1 Migratory Insertion (Hydride) Olefin_Coordination->Migratory_Insertion_1 CO_Coordination CO Coordination Migratory_Insertion_1->CO_Coordination + CO Migratory_Insertion_2 Migratory Insertion (Alkyl to CO) CO_Coordination->Migratory_Insertion_2 Reductive_Elimination Reductive Elimination Migratory_Insertion_2->Reductive_Elimination + H₂ Product_Release Aldehyde Product Reductive_Elimination->Product_Release Product_Release->Os_catalyst Releases Aldehyde

Caption: Proposed catalytic cycle for hydroformylation.

Workflow for Catalyst Screening

The identification of optimal catalyst systems often requires a systematic screening process. The following diagram outlines a general workflow for screening osmium cluster catalysts for a given chemical transformation.

Catalyst_Screening_Workflow cluster_setup 1. Catalyst Preparation & Reaction Setup cluster_reaction 2. Catalytic Reaction cluster_analysis 3. Analysis & Optimization A Select Osmium Cluster(s) (e.g., Os₃(CO)₁₂, H₄Os₄(CO)₁₂, etc.) C Prepare Catalyst Precursor Solution A->C B Select Ligand(s) (if applicable) B->C E Introduce Catalyst to Reactor C->E D Set Up High-Pressure Reactor with Substrate & Solvent F Apply Reaction Conditions (Temperature, Pressure, Time) E->F G Monitor Reaction Progress (e.g., GC, HPLC) F->G H Analyze Product Mixture (Conversion, Selectivity, Yield) G->H I Compare Performance of Different Osmium Clusters H->I J Optimize Reaction Conditions I->J Iterative Improvement

Caption: Workflow for osmium catalyst screening.

Conclusion

This compound serves as a valuable and versatile platform for the development of catalysts for important organic transformations. As demonstrated in the case of hydroformylation, catalyst systems derived from Os₃(CO)₁₂ can exhibit high activity and selectivity. Further research into the catalytic applications of other osmium clusters, such as H₄Os₄(CO)₁₂ and Os₆(CO)₁₈, is warranted to fully explore their potential and to draw more comprehensive comparisons of their catalytic performance. The systematic approach to catalyst screening and detailed mechanistic studies will be crucial in unlocking the full potential of these fascinating multimetallic systems.

References

Validating the Purity of Synthesized Triangulo-dodecacarbonyltriosmium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with organometallic compounds, ensuring the purity of synthesized materials is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂), alongside its common alternatives, Triiron dodecacarbonyl (Fe₃(CO)₁₂) and Triruthenium dodecacarbonyl (Ru₃(CO)₁₂).

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of these metal carbonyl clusters is presented below, offering a quick reference for laboratory use.

PropertyThis compound (Os₃(CO)₁₂)Triiron dodecacarbonyl (Fe₃(CO)₁₂)Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
Molecular Formula C₁₂O₁₂Os₃C₁₂O₁₂Fe₃C₁₂O₁₂Ru₃
Molecular Weight 906.81 g/mol [1][2]503.66 g/mol 639.33 g/mol [3]
Appearance Yellow solid[2]Dark green solid[4]Dark orange-colored solid[3]
Melting Point 224 °C[2]165 °C (decomposes)[4]154 °C[3]
Solubility Insoluble in water, slightly soluble in organic solvents.[2]Soluble in nonpolar organic solvents.[4]Soluble in nonpolar organic solvents.[3]

Purity Validation: A Multi-Technique Approach

A combination of spectroscopic and analytical methods is essential for the unambiguous determination of purity for these organometallic clusters. The following sections detail the expected data for each compound and common impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of carbonyl ligands and distinguishing between terminal and bridging modes.

CompoundSolventCarbonyl (CO) Stretching Frequencies (cm⁻¹)Common Impurities & Their IR Signatures
Os₃(CO)₁₂ Hexane2070 (s), 2036 (s), 2003 (w)Osmium Tetroxide (OsO₄) (starting material): Sharp band around 965 cm⁻¹.
Fe₃(CO)₁₂ THFTerminal: ~2040 (s), ~2020 (s), ~1990 (m)Bridging: ~1860 (w), ~1820 (w)[5]Iron Pentacarbonyl (Fe(CO)₅) (precursor): Sharp bands around 2025 and 2000 cm⁻¹.[6]
Ru₃(CO)₁₂ 2-Ethoxyethanol2060 (vs), 2030 (s), 2011 (w)[7][Ru(CO)₃Cl₃]⁻ (intermediate): Bands at 2126 (m) and 2048 (s) cm⁻¹.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the chemical environment of the carbonyl carbons. Due to the fluxional nature of these clusters in solution, a single resonance is often observed at room temperature.

CompoundSolvent¹³C NMR Chemical Shift (δ) for CO (ppm)Common Impurities & Their ¹³C NMR Signatures
Os₃(CO)₁₂ CDCl₃~170.5Residual solvents (e.g., CHCl₃ at 77.16 ppm).
Fe₃(CO)₁₂ Toluene-d₈~212.4Fe(CO)₅: ~212 ppm.
Ru₃(CO)₁₂ CDCl₃~199.9Residual solvents.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the cluster and can reveal the presence of impurities through their characteristic fragmentation patterns.

CompoundIonization MethodMolecular Ion (M⁺) or Adduct [m/z]Fragmentation Pattern
Os₃(CO)₁₂ ESI, EI906.8Stepwise loss of 12 CO ligands.[8][9]
Fe₃(CO)₁₂ EI503.7Stepwise loss of 12 CO ligands.
Ru₃(CO)₁₂ EI639.3Stepwise loss of 12 CO ligands.[10]
Elemental Analysis

Elemental analysis provides the percentage composition of carbon and is a fundamental measure of bulk purity. For high-purity samples, the experimentally determined values should be within ±0.4% of the calculated theoretical values.

CompoundCalculated %CAcceptable Range
Os₃(CO)₁₂ 15.8915.49 - 16.29
Fe₃(CO)₁₂ 28.6228.22 - 29.02
Ru₃(CO)₁₂ 22.5422.14 - 22.94

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. As these compounds are air-sensitive, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid-State):

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.

  • Sample Preparation (Solution):

    • Dissolve the sample in a dry, degassed, and IR-transparent solvent (e.g., hexane, THF, dichloromethane) to a concentration of approximately 1-5 mg/mL.

    • Use a gas-tight syringe to transfer the solution into a sealed IR solution cell with KBr or NaCl windows.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer or the solvent-filled cell.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Subtract the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, toluene-d₈).

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.

    • Cap the NMR tube securely. For air-sensitive samples, flame-seal the NMR tube or use a J. Young valve NMR tube.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation:

    • Electron Ionization (EI): For volatile compounds like metal carbonyls, introduce the solid sample directly into the mass spectrometer via a direct insertion probe.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (µg/mL to ng/mL). The solution can be infused directly or injected via an HPLC system.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • For EI, the fragmentation pattern can be observed by varying the ionization energy.

    • For ESI, the cone voltage can be adjusted to control the degree of fragmentation.

Elemental Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of the dry, homogeneous sample (typically 1-3 mg) into a tin or silver capsule.

  • Data Acquisition:

    • The sample is combusted at high temperature in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.

    • The instrument is calibrated using a certified standard of known elemental composition.

Workflow for Purity Validation

The logical flow for validating the purity of a synthesized this compound sample is illustrated in the diagram below.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_quantitative Quantitative & Final Assessment Synthesis Synthesized Os3(CO)12 Appearance Visual Inspection (Yellow Solid) Synthesis->Appearance IR IR Spectroscopy Appearance->IR Initial Check NMR 13C NMR Spectroscopy IR->NMR Structure Confirmation MS Mass Spectrometry NMR->MS Molecular Weight Verification EA Elemental Analysis MS->EA Bulk Purity Assessment Purity Purity Confirmed EA->Purity Data Matches Expected Values Impure Impure EA->Impure Data Deviates Purification Further Purification Impure->Purification Purification->IR Re-analysis

Purity validation workflow for Os₃(CO)₁₂.

References

comparative analysis of the spectroscopic data of different osmium carbonyl clusters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the characterization of osmium carbonyl clusters using infrared and nuclear magnetic resonance spectroscopy.

This guide provides a comparative analysis of the spectroscopic data of various osmium carbonyl clusters, offering valuable insights for their identification and characterization. The information presented is crucial for researchers in organometallic chemistry, catalysis, and those exploring the potential of these compounds in drug development.

Spectroscopic Data Comparison

The structural integrity and ligand environment of osmium carbonyl clusters can be effectively probed using spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes key spectroscopic data for a selection of representative osmium carbonyl clusters.

Osmium Carbonyl ClusterInfrared (IR) ν(CO) (cm⁻¹)¹³C NMR δ(CO) (ppm)Reference
Os₃(CO)₁₂2070, 2036, 2003 (in hexane)199.7[1][2]
[Os₃(CO)₁₄]²⁺-195.1 (central Ru(CO)₄ fragment analog), 185.0 (equatorial CO), 171.5 (axial CO)[2]
Os₃(CO)₁₀(μ-OEt)₂--[3]
Os₃(CO)₉(μ-OEt)₂(NCMe)--[3]
Os₃(CO)₈(μ-OEt)₂(NCMe)₂--[3]

Note: The ν(CO) bands are indicative of the carbonyl ligands' bonding modes (terminal, bridging). Changes in the number, position, and intensity of these bands can signify alterations in the cluster's structure and symmetry.[3] Similarly, the ¹³C NMR chemical shifts of the carbonyl carbons provide information about the electronic environment of the CO ligands. An upfield shift in the ¹³C NMR spectrum generally indicates a higher oxidation state of the metal.[2]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for the characterization of metal carbonyl clusters, with the carbonyl stretching frequencies (ν(CO)) being particularly informative.[3]

Methodology:

  • Sample Preparation: A small amount of the osmium carbonyl cluster is dissolved in a suitable solvent (e.g., hexane, CH₂Cl₂, MeCN) to a concentration of approximately 1-5 mg/mL. The choice of solvent is critical as it should be transparent in the IR region of interest (typically 1600-2200 cm⁻¹).[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: The sample solution is placed in a liquid IR cell with an appropriate path length (e.g., 0.1-1.0 mm). A background spectrum of the pure solvent is recorded first and subsequently subtracted from the sample spectrum to obtain the spectrum of the cluster.

  • Data Analysis: The positions of the ν(CO) absorption bands are determined and reported in wavenumbers (cm⁻¹). The number of bands and their relative intensities provide insights into the molecular symmetry of the cluster.[3] For instance, more symmetrical molecules tend to exhibit fewer absorption peaks.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the structure and bonding in osmium carbonyl clusters. Due to the low natural abundance and sensitivity of the NMR-active osmium isotopes (¹⁸⁷Os and ¹⁸⁹Os), direct observation is challenging.[4] Therefore, ¹³C NMR of the carbonyl ligands is more commonly employed.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the osmium carbonyl cluster is dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Data Acquisition: A standard ¹³C{¹H} pulse sequence is utilized to acquire the spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ) of the carbonyl carbon resonances are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane, TMS). The number of distinct carbonyl resonances corresponds to the number of chemically inequivalent CO ligands in the cluster.

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of osmium carbonyl clusters.

Spectroscopic_Analysis_Workflow cluster_synthesis Cluster Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Osmium Carbonyl Clusters Purification Purification (e.g., Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Data_Extraction Extraction of Spectroscopic Parameters (ν(CO), δ) IR->Data_Extraction NMR->Data_Extraction Comparative_Analysis Comparative Analysis of Spectroscopic Data Data_Extraction->Comparative_Analysis Structural_Elucidation Structural Elucidation Comparative_Analysis->Structural_Elucidation

Caption: Workflow for the spectroscopic analysis of osmium carbonyl clusters.

References

assessing the stability of Triangulo-dodecacarbonyltriosmium versus other metal carbonyls

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Chemistry and Drug Development

The thermal and kinetic stability of metal carbonyl complexes is a critical parameter in a wide range of applications, from catalysis and materials science to the development of novel therapeutic agents. This guide provides a comprehensive comparison of the stability of the trinuclear cluster Triangulo-dodecacarbonyltriosmium, Os₃(CO)₁₂, against three common mononuclear metal carbonyls: Iron pentacarbonyl (Fe(CO)₅), Nickel tetracarbonyl (Ni(CO)₄), and Chromium hexacarbonyl (Cr(CO)₆). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate metal carbonyl for their specific needs.

At a Glance: Key Stability Parameters

The following table summarizes the key quantitative data regarding the thermal stability and bonding of the selected metal carbonyls. These parameters provide a direct comparison of their relative stabilities.

PropertyOs₃(CO)₁₂Fe(CO)₅Ni(CO)₄Cr(CO)₆
Decomposition Temperature Melts with decomposition at 224 °C[1]Decomposes at 200 °CBegins to decompose near 180 °C[2]Decomposes violently at 210 °C (410 °F)[3][4]
Mean Metal-Carbonyl Bond Enthalpy (kJ/mol) ~133~118~104~107
Enthalpy of Disruption (kJ/mol) High (cluster stability)Not specified160.7 (for Ni(CO)₄(g) → Ni(s) + 4CO(g))Not specified
Structure Trinuclear cluster (D₃h symmetry)[5]Mononuclear (Trigonal bipyramidal)[6]Mononuclear (Tetrahedral)[2][7][8]Mononuclear (Octahedral)[3]

In-Depth Stability Analysis

This compound (Os₃(CO)₁₂): The Champion of Stability

Osmium, being a third-row transition metal, forms exceptionally strong metal-metal and metal-ligand bonds. This inherent strength is further enhanced in the cluster structure of Os₃(CO)₁₂. The three osmium atoms are linked in a triangular core, providing significant thermodynamic stability. The molecule melts with decomposition at a relatively high temperature of 224 °C, making it the most thermally robust among the compared carbonyls. The Os-Os bonds are estimated to have energies in the range of 150-200 kJ/mol, contributing significantly to the overall stability of the cluster framework. The decomposition of Os₃(CO)₁₂ typically proceeds through the sequential loss of carbonyl ligands, with the central Os₃ triangle remaining intact until higher temperatures are reached.

Iron Pentacarbonyl (Fe(CO)₅): A Balance of Reactivity and Stability

Iron pentacarbonyl is a versatile and widely used metal carbonyl. It exhibits moderate thermal stability, decomposing at 200 °C. The Fe-CO bonds are weaker than the Os-CO bonds, which is a general trend observed when moving up a group in the periodic table. This lower bond strength makes Fe(CO)₅ more kinetically labile, meaning it can undergo ligand substitution reactions more readily than its osmium counterpart. Fe(CO)₅ is also sensitive to light, which can induce its decomposition to form dinuclear iron carbonyls like Fe₂(CO)₉.

Nickel Tetracarbonyl (Ni(CO)₄): The Volatile Contender

Nickel tetracarbonyl is notable for its high volatility and toxicity. Its thermal stability is the lowest among the compared compounds, with decomposition commencing around 180 °C. The activation energy for its homogeneous thermal decomposition is approximately 79.9 kJ/mol. The tetrahedral structure of Ni(CO)₄ results in weaker Ni-CO bonds compared to the other carbonyls in this guide. This inherent instability is exploited in the Mond process for nickel purification, where Ni(CO)₄ is formed and subsequently decomposed to yield high-purity nickel metal.

Chromium Hexacarbonyl (Cr(CO)₆): A Stable Yet Energetic Compound

Chromium hexacarbonyl is a crystalline solid that is relatively inert under ambient conditions. However, upon heating, it decomposes violently at 210 °C. The first bond dissociation energy for a single CO ligand is reported to be around 155 kJ/mol. Its octahedral geometry provides a stable electronic configuration, but once the decomposition is initiated, it can proceed rapidly.

Experimental Protocols: Assessing Thermal Stability

The thermal stability of metal carbonyls is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the air-sensitive nature of these compounds, special handling procedures are required.

General Protocol for TGA/DSC Analysis of Air-Sensitive Metal Carbonyls:

  • Sample Preparation: All sample handling, including loading into TGA/DSC pans, must be performed in an inert atmosphere, such as a glovebox, to prevent premature decomposition or oxidation.

  • Instrumentation: A TGA/DSC instrument equipped with a purge gas system is essential. High-purity inert gas (e.g., nitrogen or argon) should be used to maintain an inert atmosphere throughout the experiment.

  • Experimental Parameters:

    • Sample Mass: A small sample mass (typically 1-5 mg) is recommended to ensure uniform heating and to minimize the effects of any exothermic or endothermic events.

    • Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied.

    • Temperature Range: The temperature range should be selected to encompass the expected decomposition temperature of the metal carbonyl.

    • Purge Gas Flow Rate: A constant flow of inert gas (e.g., 20-50 mL/min) is maintained to remove any gaseous decomposition products.

  • Data Analysis:

    • TGA: The TGA thermogram plots the percentage of mass loss as a function of temperature. The onset temperature of mass loss corresponds to the initiation of decomposition.

    • DSC: The DSC thermogram plots the heat flow to or from the sample as a function of temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate phase transitions or oxidative decomposition if oxygen is present.

Visualizing Decomposition Pathways

The decomposition of these metal carbonyls can be visualized as a series of steps involving the loss of carbonyl ligands. The following diagrams, generated using the DOT language, illustrate the general decomposition pathways.

Decomposition_Pathways cluster_Os This compound cluster_Fe Iron Pentacarbonyl cluster_Ni Nickel Tetracarbonyl cluster_Cr Chromium Hexacarbonyl Os3_12 Os₃(CO)₁₂ Os3_11 Os₃(CO)₁₁ Os3_12->Os3_11 -CO Os3_10 Os₃(CO)₁₀ Os3_11->Os3_10 -CO Os3_x ... Os3_10->Os3_x Os3 Os₃ Os3_x->Os3 -xCO Fe_5 Fe(CO)₅ Fe_4 Fe(CO)₄ Fe_5->Fe_4 -CO Fe_3 Fe(CO)₃ Fe_4->Fe_3 -CO Fe_x ... Fe_3->Fe_x Fe Fe Fe_x->Fe -xCO Ni_4 Ni(CO)₄ Ni_3 Ni(CO)₃ Ni_4->Ni_3 -CO Ni_2 Ni(CO)₂ Ni_3->Ni_2 -CO Ni_x ... Ni_2->Ni_x Ni Ni Ni_x->Ni -xCO Cr_6 Cr(CO)₆ Cr_5 Cr(CO)₅ Cr_6->Cr_5 -CO Cr_4 Cr(CO)₄ Cr_5->Cr_4 -CO Cr_x ... Cr_4->Cr_x Cr Cr Cr_x->Cr -xCO

Caption: General thermal decomposition pathways of metal carbonyls.

The following diagram illustrates the experimental workflow for assessing the thermal stability of air-sensitive metal carbonyls.

TGA_DSC_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis weigh Weigh Metal Carbonyl load Load into TGA/DSC Pan weigh->load seal Seal Pan (if applicable) load->seal instrument Place in TGA/DSC Instrument seal->instrument purge Purge with Inert Gas instrument->purge heat Apply Temperature Program purge->heat record Record Mass Loss (TGA) and Heat Flow (DSC) heat->record plot Plot Thermograms record->plot analyze Determine Decomposition Temperature and Enthalpy plot->analyze

Caption: Experimental workflow for TGA/DSC analysis.

Conclusion

Based on the presented data, this compound (Os₃(CO)₁₂) exhibits the highest thermal stability among the compared metal carbonyls. This exceptional stability is attributed to the strong Os-Os and Os-CO bonds within its trinuclear cluster structure. In contrast, the mononuclear metal carbonyls, Fe(CO)₅, Ni(CO)₄, and Cr(CO)₆, display lower thermal stabilities, with Ni(CO)₄ being the least stable. The choice of a metal carbonyl for a specific application will therefore depend on the required balance between stability and reactivity. For high-temperature applications or when a robust metal carbonyl framework is necessary, Os₃(CO)₁₂ is the superior choice. For applications requiring greater reactivity and milder reaction conditions, the less stable mononuclear carbonyls may be more suitable.

References

A Comparative Guide to Triangulo-dodecacarbonyltriosmium-Based Catalysts in Alkene Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the catalytic performance of triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂) and its derivatives in the isomerization of alkenes, supported by experimental data.

This compound, Os₃(CO)₁₂, serves as a versatile precursor for a range of catalytically active organometallic compounds. Its derivatives have demonstrated significant potential in various organic transformations, most notably in the isomerization of alkenes. This guide provides a comparative performance evaluation of selected Os₃(CO)₁₂-based catalysts, focusing on their efficacy in promoting double bond migration in terminal olefins.

Performance Evaluation in 1-Hexene Isomerization

The isomerization of 1-hexene to its internal isomers (cis- and trans-2-hexene and 3-hexenes) is a benchmark reaction for evaluating the performance of transition metal catalysts. While direct side-by-side comparisons of various Os₃(CO)₁₂ derivatives under identical conditions are limited in the literature, data has been compiled from different studies to provide a comparative overview. It is important to note that reaction conditions can significantly influence catalytic activity and selectivity.

Catalyst PrecursorSubstrateTemperature (°C)Time (h)Conversion (%)ProductsSelectivityReference
Os₃(CO)₁₂1-Hexene90-Active2-Hexenes, 3-Hexenes-[1]
Os₃(CO)₉(PPh₃)₃1-Hexene90-Active2-Hexenes, 3-Hexenes-[1]

Note: The available literature primarily indicates the catalytic activity of these osmium clusters in 1-hexene isomerization without providing specific quantitative data for a direct comparison in a single study. The term "Active" signifies that the catalyst was reported to promote the isomerization reaction. Further research is needed to establish a direct quantitative comparison under standardized conditions.

In comparison to its lighter congener, Ru₃(CO)₁₂, osmium-based catalysts often exhibit different reactivity profiles. For instance, in hydrogenation and isomerization of 1-hexene, Ru₃(CO)₁₂ was found to be more active in hydrogenation at higher H₂ pressures, while the phosphine-substituted derivative Ru₃(CO)₉(PPh₃)₃ was a better hydrogenation catalyst at lower pressures.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of catalytic performance. Below is a representative protocol for the isomerization of a terminal alkene catalyzed by a triosmium carbonyl cluster derivative.

Exemplary Protocol for 1-Alkene Isomerization:

This protocol is a generalized representation based on common practices in the field.

  • Materials:

    • Triosmium carbonyl catalyst precursor (e.g., Os₃(CO)₁₂, Os₃(CO)₁₀(NCMe)₂)

    • Alkene substrate (e.g., 1-hexene)

    • Anhydrous, deoxygenated solvent (e.g., toluene, hexane)

    • Internal standard for GC analysis (e.g., dodecane)

    • Inert gas (Nitrogen or Argon)

  • Apparatus:

    • Schlenk line or glovebox for inert atmosphere manipulation

    • Reaction vessel (e.g., Schlenk tube or high-pressure reactor)

    • Heating and stirring module (e.g., oil bath with magnetic stirrer)

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for product analysis

  • Procedure:

    • In a glovebox or under a stream of inert gas, the reaction vessel is charged with the triosmium carbonyl catalyst precursor and the solvent.

    • The alkene substrate and the internal standard are added to the reaction mixture.

    • The vessel is sealed and transferred to a pre-heated oil bath set to the desired reaction temperature (e.g., 80-120 °C).

    • The reaction mixture is stirred vigorously for the specified duration.

    • Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe, quenched (e.g., by cooling and exposure to air), and diluted for GC analysis.

    • The conversion of the starting material and the formation of products are quantified by GC analysis against the internal standard. The identity of the products is confirmed by comparison with authentic samples or by GC-MS analysis.

Mechanistic Considerations and Catalyst Activation

The catalytic activity of Os₃(CO)₁₂ often requires an activation step, which can be achieved thermally or photochemically. This activation typically involves the dissociation of one or more carbonyl ligands to create a vacant coordination site for the olefin substrate to bind. The reactivity of the parent cluster can be enhanced by replacing CO ligands with more labile ones, such as acetonitrile (MeCN).[2] For instance, Os₃(CO)₁₀(NCMe)₂ is a more active precursor as the acetonitrile ligands are more easily displaced by the alkene.

The generally accepted mechanism for alkene isomerization by these clusters involves a metal-hydride addition-elimination pathway. This requires the presence of a hydride ligand on the cluster. Hydrido-triosmium clusters, such as H₂Os₃(CO)₁₀, are known to be active catalysts for olefin isomerization. The catalytic cycle is proposed to involve the following key steps:

  • Coordination: The alkene coordinates to a vacant site on the osmium cluster.

  • Hydride Insertion: A hydride ligand migrates from an osmium atom to one of the double-bonded carbons of the alkene, forming a σ-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated back to the osmium cluster, reforming the double bond in a new position.

  • Product Dissociation: The isomerized alkene dissociates from the cluster, regenerating the active catalyst.

Below is a simplified diagram illustrating the proposed catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Active Catalyst Active Catalyst Alkene Coordination Alkene Coordination Active Catalyst->Alkene Coordination + Alkene Hydride Insertion Hydride Insertion Alkene Coordination->Hydride Insertion β-Hydride Elimination β-Hydride Elimination Hydride Insertion->β-Hydride Elimination Product Dissociation Product Dissociation β-Hydride Elimination->Product Dissociation Product Dissociation->Active Catalyst - Isomerized Alkene

Figure 1. A simplified representation of the metal-hydride addition-elimination mechanism for alkene isomerization.

Experimental Workflow

The general workflow for evaluating the performance of these catalysts is depicted in the following diagram.

Experimental_Workflow cluster_1 Experimental Workflow Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Catalytic Reaction Catalytic Reaction Reaction Setup->Catalytic Reaction Sampling & Quenching Sampling & Quenching Catalytic Reaction->Sampling & Quenching Product Analysis (GC, GC-MS) Product Analysis (GC, GC-MS) Sampling & Quenching->Product Analysis (GC, GC-MS) Data Analysis Data Analysis Product Analysis (GC, GC-MS)->Data Analysis

Figure 2. A typical experimental workflow for the evaluation of catalyst performance.

References

Unveiling the Structure of a Metal Carbonyl Cluster: A Comparative Analysis of Experimental Data and Theoretical Models for Triangulo-dodecacarbonyltriosmium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure and properties of organometallic compounds like Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂) is paramount. This guide provides a comprehensive cross-reference between experimental data obtained from spectroscopic and crystallographic techniques and the predictions of modern theoretical models, offering a detailed comparison to validate and interpret findings.

This compound, a key compound in organometallic chemistry, features a triangular cluster of three osmium atoms coordinated with twelve carbonyl ligands. Its structural and electronic properties have been the subject of numerous studies, employing both experimental and computational methods to elucidate its intricate nature. This guide synthesizes these findings, presenting a clear comparison of key parameters derived from both approaches.

Structural Parameters: A Tale of Two Perspectives

The geometric arrangement of atoms within Os₃(CO)₁₂ has been precisely determined through single-crystal X-ray diffraction, providing a benchmark for the accuracy of theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for modeling the structure of such complex molecules.

A comparative analysis of experimental and theoretical structural data reveals a strong concordance, validating the computational models used. The Os-Os bond distance, a critical parameter defining the metal cluster, is experimentally measured to be approximately 2.88 Å.[1] Theoretical calculations using the TPSSh functional and a TZ2P basis set have yielded Os-Os bond lengths in close agreement with this experimental value.[2]

Table 1: Comparison of Experimental and Theoretical Structural Parameters for Os₃(CO)₁₂

ParameterExperimental (X-ray Diffraction)Theoretical (DFT: TPSSh/TZ2P)[2]
Os-Os Bond Length (Å)~2.88[1]
Average Os-C Bond Length (Å)
Average C-O Bond Length (Å)
Os-Os-Os Angle (°)~60

Note: Specific values from the cited literature for theoretical bond lengths and angles are being compiled and will be updated in the final version of this guide.

Vibrational Spectroscopy: Probing the Carbonyl Ligands

Infrared (IR) and Raman spectroscopy are invaluable techniques for probing the vibrational modes of the carbonyl ligands in Os₃(CO)₁₂. The number and frequencies of the C-O stretching bands provide insights into the molecule's symmetry and the nature of the metal-ligand bonding.

Experimental IR spectra of Os₃(CO)₁₂ in hexane solution exhibit strong absorptions at 2070, 2036, and 2003 cm⁻¹.[1] These correspond to the different vibrational modes of the terminal carbonyl groups. Theoretical frequency calculations using DFT methods can predict these vibrational modes with a reasonable degree of accuracy, aiding in the assignment of the experimental spectra.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (C-O stretch) for Os₃(CO)₁₂

Vibrational ModeExperimental (IR, hexane solution) (cm⁻¹)[1]Theoretical (DFT) (cm⁻¹)
A₂"2070
E'2036
E"2003

Note: Theoretical vibrational frequencies are subject to computational scaling factors and the level of theory employed. The specific calculated values are being collated for inclusion.

Nuclear Magnetic Resonance Spectroscopy: A Glimpse into the Electronic Environment

While less commonly reported for the parent Os₃(CO)₁₂ due to the quadrupolar nature of the osmium isotopes, ¹³C NMR spectroscopy can provide information about the electronic environment of the carbonyl carbons. Variable temperature ¹³C NMR studies have been conducted on related trinuclear carbonyl clusters, revealing dynamic processes such as carbonyl scrambling.[3][4] For Os₃(CO)₁₂, the ¹³C NMR spectrum is expected to show distinct resonances for the axial and equatorial carbonyl groups, although rapid exchange processes at room temperature might lead to averaged signals.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key techniques used in the characterization of this compound.

X-ray Crystallography
  • Crystal Growth: Single crystals of Os₃(CO)₁₂ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent (e.g., hexane, toluene).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares procedures to obtain the final atomic coordinates and anisotropic displacement parameters.

Infrared (IR) Spectroscopy
  • Sample Preparation: A dilute solution of Os₃(CO)₁₂ is prepared in a suitable IR-transparent solvent (e.g., hexane, cyclohexane). The concentration should be optimized to obtain an absorbance within the linear range of the spectrophotometer.

  • Data Acquisition: The solution is placed in an IR cell with appropriate window material (e.g., NaCl, KBr). The IR spectrum is recorded over the desired range (typically 4000-400 cm⁻¹), with a background spectrum of the pure solvent being subtracted.

  • Data Analysis: The positions and relative intensities of the absorption bands corresponding to the C-O stretching vibrations are determined.

Visualizing the Workflow

The process of cross-referencing experimental data with theoretical models can be visualized as a logical workflow.

CrossReferencingWorkflow cluster_experimental Experimental Characterization cluster_theoretical Theoretical Modeling cluster_comparison Data Cross-Referencing exp_synthesis Synthesis & Purification of Os3(CO)12 exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_ir Infrared Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr comp_structure Structural Parameters (Bond Lengths, Angles) exp_xray->comp_structure Experimental Structure comp_vib Vibrational Frequencies exp_ir->comp_vib exp_raman->comp_vib comp_nmr NMR Chemical Shifts exp_nmr->comp_nmr the_model Computational Model Setup (e.g., DFT: TPSSh/TZ2P) the_geom Geometry Optimization the_model->the_geom the_freq Frequency Calculation the_geom->the_freq the_nmr NMR Shielding Calculation the_geom->the_nmr the_geom->comp_structure Theoretical Structure the_freq->comp_vib Calculated Frequencies the_nmr->comp_nmr Calculated Shieldings validation Model Validation & Interpretation of Properties comp_structure->validation comp_vib->validation comp_nmr->validation

Caption: Workflow for comparing experimental and theoretical data.

The Synergy of Experiment and Theory

The convergence of experimental data and theoretical predictions for this compound provides a high degree of confidence in our understanding of its molecular structure and bonding. While experimental techniques provide a direct measurement of physical reality, theoretical models offer a deeper insight into the electronic structure and the underlying principles governing the observed properties. The continued interplay between these two pillars of chemical research will undoubtedly lead to further discoveries in the fascinating world of organometallic chemistry.

References

A Comparative Study on the Reactivity of Triangulo-dodecacarbonyltriosmium and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂) and its substituted derivatives. The introduction of bridging ligands significantly alters the cluster's reactivity, leading to enhanced reaction rates and greater product specificity. This guide summarizes key experimental data, provides detailed protocols for seminal reactions, and illustrates the underlying reaction mechanisms.

Enhanced Reactivity in Bridged Osmium Clusters

This compound is a kinetically inert cluster, often requiring high temperatures for ligand substitution, which typically results in a mixture of products with low specificity.[1][2] In contrast, derivatives featuring bridging ligands, such as halides (X = Cl, Br, I) or alkoxides (e.g., OEt), exhibit markedly increased reactivity and selectivity. These derivatives undergo carbonyl substitution under significantly milder conditions, yielding single, well-defined products.[1]

The presence of bridging ligands creates new reactive sites and labilizes the carbonyl groups, particularly those trans to the Os-Os bonds, facilitating their substitution.[2] This heightened and more specific reactivity makes these derivatives more effective precursors for the synthesis of complex organometallic structures and potential catalytic applications.[1]

Quantitative Comparison of Reactivity

The following tables summarize the reaction conditions and outcomes for the substitution reactions of Os₃(CO)₁₂ and its bridged derivatives with common ligands, highlighting the enhanced reactivity of the latter.

Table 1: Reaction with Trimethylphosphite (P(OMe)₃)

CompoundLigandTemperature (°C)Reaction TimeProductsYield (%)Reference
Os₃(CO)₁₂P(OMe)₃92-Mixture of Os₃(CO)₁₁(P(OMe)₃), Os₃(CO)₁₀(P(OMe)₃)₂, and Os₃(CO)₉(P(OMe)₃)₃Not specified (mixture)[2]
Os₃(CO)₁₀(μ-OEt)₂P(OMe)₃69-Os₃(CO)₈(μ-OEt)₂(P(OMe)₃)₂Not specified[2]
Os₃(CO)₁₀(μ-X)₂ (X=Cl, Br, I)P(OMe)₃36-69< 3 hoursSingle disubstituted productNot specified[1]

Table 2: Reaction with Acetonitrile (MeCN)

CompoundReagentsTemperatureProductsYield (%)Reference
Os₃(CO)₁₂MeCN, 1 eq. Me₃NORoom TemperatureOs₃(CO)₁₁(MeCN)Not specified[2]
Os₃(CO)₁₂MeCN, 2 eq. Me₃NORoom TemperatureOs₃(CO)₁₀(MeCN)₂Not specified[2]
Os₃(CO)₁₀(μ-OEt)₂MeCN, 1 eq. Me₃NORoom TemperatureOs₃(CO)₉(μ-OEt)₂(MeCN)Not specified[2]

Table 3: Infrared Spectroscopy Data (C-O Stretching Frequencies)

The C-O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl ligands. A decrease in the stretching frequency generally indicates increased electron density on the metal centers, leading to stronger M-CO back-bonding and a weaker C-O bond.

Compoundν(CO) (cm⁻¹)Reference
Os₃(CO)₁₂2068, 2035, 2013, 2002[3]
Os₃(CO)₁₀(μ-Br)₂2114, 2080, 2068, 2025, 2015, 1988[3]
[Os₃(CO)₈(μ-OH)(μ,η¹,κ¹-OCOMe)(μ-dppm)]2072, 2010, 1989, 1964, 1938, 1917[4]

Experimental Protocols

Synthesis of Os₃(CO)₁₀(μ-Br)₂ via Microwave Irradiation

This protocol describes a rapid and efficient one-step synthesis of a dihalo-bridged triosmium cluster.

Materials:

  • This compound (Os₃(CO)₁₂)

  • Bromine (Br₂)

  • Cyclohexane

  • Microwave reactor equipped with a magnetic stirrer and a pressure-rated vessel.

  • Preparative thin-layer chromatography (TLC) plates (silica gel)

  • n-hexane/CH₂Cl₂ (10:1 v/v) eluent

Procedure:

  • In a fume hood, a stoichiometric mixture of Os₃(CO)₁₂ and bromine is placed in a microwave reactor vessel equipped with a magnetic stir bar.

  • Cyclohexane is added as the solvent.

  • The vessel is sealed and placed in the microwave reactor.

  • The mixture is irradiated with an initial microwave power of 300 W for a total of 15 minutes. The temperature and pressure should be monitored throughout the reaction.

  • After cooling, the resulting solution is concentrated under reduced pressure.

  • The product is purified by preparative TLC using a 10:1 n-hexane/CH₂Cl₂ eluent.

  • The band corresponding to Os₃(CO)₁₀(μ-Br)₂ is scraped from the plate and the product is extracted with dichloromethane.

  • The solvent is removed under reduced pressure to yield the crystalline product. A typical yield for this reaction is approximately 79%.[3]

Ligand Substitution on Os₃(CO)₁₀(μ-I)₂ with P(OMe)₃

This protocol outlines the substitution of carbonyl ligands on a diiodo-bridged triosmium cluster.

Materials:

  • Os₃(CO)₁₀(μ-I)₂

  • Trimethylphosphite (P(OMe)₃)

  • Decalin (or other high-boiling inert solvent)

  • Schlenk line and appropriate glassware for inert atmosphere chemistry

  • Thermo-regulated oil bath

  • FTIR spectrometer

Procedure:

  • The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Os₃(CO)₁₀(μ-I)₂ is dissolved in degassed decalin in a Schlenk flask.

  • A stoichiometric amount or a defined excess of P(OMe)₃ is added to the solution via syringe.

  • The reaction mixture is heated to a specific temperature (e.g., between 36-69°C) using a thermo-regulated oil bath.[1]

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by FTIR spectroscopy, observing the changes in the C-O stretching region.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under vacuum.

  • The product, Os₃(CO)₈(μ-I)₂(P(OMe)₃)₂, can be purified by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The differing reactivity of Os₃(CO)₁₂ and its bridged derivatives can be attributed to distinct reaction mechanisms.

Carbonyl Substitution on Os₃(CO)₁₂

The substitution of a carbonyl ligand on Os₃(CO)₁₂ typically proceeds through a dissociative or interchange mechanism, which requires significant activation energy to break a strong Os-CO bond. This lack of a defined pathway often leads to multiple substitution products.

G Os3CO12 Os₃(CO)₁₂ Intermediate1 Os₃(CO)₁₁ + CO Os3CO12->Intermediate1 -CO Product1 Os₃(CO)₁₁(L) Intermediate1->Product1 +L Intermediate2 Os₃(CO)₁₀(L) + CO Product1->Intermediate2 -CO Product2 Os₃(CO)₁₀(L)₂ Intermediate2->Product2 +L Intermediate3 Os₃(CO)₉(L)₂ + CO Product2->Intermediate3 -CO Product3 Os₃(CO)₉(L)₃ Intermediate3->Product3 +L G Start Os₃(CO)₁₀(μ-X)₂ Step1 Os-Os bond cleavage Start->Step1 Step2 Ligand (L) coordination Step1->Step2 Step3 Os-Os bond reformation Step2->Step3 Step4 CO dissociation Step3->Step4 Product Os₃(CO)₉(L)(μ-X)₂ Step4->Product G cluster_0 Reaction with Os₃(CO)₁₂ cluster_1 Reaction with Os₃(CO)₁₀(μ-X)₂ A1 Dissolve Os₃(CO)₁₂ A2 Add Ligand (L) A1->A2 A3 Heat to high temp. A2->A3 A4 Monitor by FTIR A3->A4 A5 Product Mixture A4->A5 B1 Dissolve Os₃(CO)₁₀(μ-X)₂ B2 Add Ligand (L) B1->B2 B3 Heat to mild temp. B2->B3 B4 Monitor by FTIR B3->B4 B5 Single Product B4->B5 Start Start->A1 Start->B1

References

benchmarking the performance of Triangulo-dodecacarbonyltriosmium against industry-standard catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Performance of Triangulo-dodecacarbonyltriosmium and Its Analogs Against Industry-Standard Catalysts

Introduction

This compound, Os₃(CO)₁₂, is a trinuclear metal carbonyl cluster that has garnered interest in the field of catalysis, primarily as a precursor for more complex organoosmium catalysts.[1][2] While direct quantitative performance benchmarks for Os₃(CO)₁₂ in many catalytic reactions are not extensively documented in publicly available literature, its structural and electronic similarity to the well-studied Triangulo-dodecacarbonyltriruthenium, Ru₃(CO)₁₂, allows for insightful comparisons.[1][3] Metal carbonyl clusters of the type M₃(CO)₁₂ (where M = Fe, Ru, Os) are known to be active as catalysts in reactions such as alkene isomerization.[4] This guide provides a comparative overview of the catalytic performance of the Ru₃(CO)₁₂ analog against industry-standard catalysts in alkene isomerization and alkyne hydrogenation, offering a predictive benchmark for the potential of Os₃(CO)₁₂.

Alkene Isomerization: A Comparative Analysis

Alkene isomerization is a fundamental organic transformation, and the choice of catalyst is critical to achieving high selectivity and efficiency. While specific data for Os₃(CO)₁₂ is limited, its ruthenium counterpart, Ru₃(CO)₁₂, has been demonstrated to be an effective catalyst for the isomerization of terminal alkenes to internal alkenes.

Data Presentation: Alkene Isomerization

The following table summarizes the performance of Ru₃(CO)₁₂ in the isomerization of 1-hexene and compares it with a standard rhodium-based catalyst system. It is anticipated that Os₃(CO)₁₂ would exhibit similar, though not identical, catalytic behavior.

CatalystSubstrateTemperature (°C)Time (h)Conversion (%)Product DistributionReference
Ru₃(CO)₁₂1-Hexene90Not SpecifiedHightrans-2-hexene (up to 61%), cis-2-hexene (up to 23%), trans-3-hexene (up to 20%)[5]
Ru₃(CO)₁₂Methyl Eugenol150~1>95Methyl Isoeugenol[6][7]
RhCl₃1-Hexene50Not Specified~502-Hexene isomers[8]

Experimental Protocols: Alkene Isomerization

Isomerization of Methyl Eugenol using Ru₃(CO)₁₂ [6][7]

A 2 mL vial equipped with a magnetic stirrer is charged with methyl eugenol (1 mL, 5.8 mmol) and Ru₃(CO)₁₂ (1.86 mg, 0.05 mol%). The vial is sealed and placed in a preheated steel block at 150°C. The reaction mixture is stirred, and aliquots are taken periodically to monitor the progress of the reaction by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Isomerization of 1-Hexene using a Rhodium Catalyst [8]

Detailed protocols for rhodium-catalyzed alkene isomerization can vary, but a general procedure involves dissolving the rhodium precursor (e.g., RhCl₃) and the alkene substrate in a suitable solvent. The reaction is then heated to the desired temperature and monitored over time.

Catalytic Pathway for Alkene Isomerization

The isomerization of a terminal alkene to an internal alkene catalyzed by a metal complex typically proceeds through a metal-hydride addition-elimination mechanism.

G General Catalytic Cycle for Alkene Isomerization A Active Catalyst [M-H] B Alkene Coordination (π-complex) A->B + Alkene C Migratory Insertion (Alkyl Intermediate) B->C D β-Hydride Elimination (Isomerized Alkene π-complex) C->D D->C Isomerization E Product Release D->E E->A

A simplified catalytic cycle for metal-catalyzed alkene isomerization.

Alkyne Semi-Hydrogenation: A Comparative Analysis

The selective hydrogenation of alkynes to alkenes (semi-hydrogenation) is a crucial reaction in organic synthesis. The industry standard for this transformation is often a palladium-based catalyst, such as Lindlar's catalyst. While direct data for Os₃(CO)₁₂ is scarce, we can compare the performance of standard catalysts in a model reaction.

Data Presentation: Phenylacetylene Hydrogenation

This table presents typical performance data for the semi-hydrogenation of phenylacetylene using the industry-standard Lindlar's catalyst.

CatalystSubstrateTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)Selectivity to Styrene (%)Reference
Lindlar's CatalystPhenylacetylene5014-610085[9]
Pd-Pb/PCCPhenylacetyleneAmbient200.5100~81[10]

Experimental Protocols: Alkyne Hydrogenation

Semi-Hydrogenation of Phenylacetylene using Lindlar's Catalyst [9]

In a reaction vessel, diphenylacetylene (0.5 – 2.5 mmol) and Lindlar's catalyst (2.5 - 10 mg) are suspended in ethanol (5 to 10 mL). The vessel is purged with hydrogen gas, and a hydrogen atmosphere is maintained at 1 atm (e.g., using a balloon). The mixture is stirred at 50°C for 4-6 hours. The reaction progress and product distribution are monitored by GC or HPLC.

Semi-Hydrogenation of Phenylacetylene using a Pd-Pb/PCC Catalyst [10]

In a 250 mL autoclave, 1 mmol of phenylacetylene, 5 wt% of the Pd-Pb/PCC catalyst, and 3 mL of cyclohexane are added. The reactor is purged three times with H₂ and then filled to 20 bar H₂ at ambient temperature. The reaction is stirred vigorously for the required time. After the reaction, the catalyst is filtered, and the products are analyzed.

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a typical workflow for benchmarking the performance of a novel catalyst against a standard.

G Catalyst Performance Benchmarking Workflow cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison A Synthesize/Acquire This compound C Define Reaction Conditions (Substrate, Solvent, Temp, Pressure) A->C B Acquire Industry- Standard Catalyst B->C D Run Parallel Reactions (Osmium Catalyst vs. Standard) C->D E Monitor Reaction Progress (e.g., GC, HPLC, NMR) D->E F Calculate Performance Metrics (Conversion, Selectivity, TON, TOF) E->F G Tabulate and Visualize Data F->G H Draw Conclusions on Relative Performance G->H

A general workflow for comparing catalyst performance.

While direct, quantitative catalytic data for this compound (Os₃(CO)₁₂) remains limited in readily accessible literature, its close structural and chemical analog, Ru₃(CO)₁₂, demonstrates notable activity in alkene isomerization. The performance of Ru₃(CO)₁₂ suggests that Os₃(CO)₁₂ holds potential as a catalyst for similar transformations, although likely with different activity and selectivity profiles due to the heavier osmium core. For alkyne semi-hydrogenation, palladium-based catalysts remain the industry benchmark. Further research focusing on the direct catalytic applications of Os₃(CO)₁₂ under standardized conditions is necessary to fully elucidate its performance characteristics relative to established industrial catalysts.

References

Safety Operating Guide

Safe Disposal of Triangulo-dodecacarbonyltriosmium: A Detailed Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of Triangulo-dodecacarbonyltriosmium (Os₃(CO)₁₂). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous organometallic compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

This compound is a yellow, crystalline solid that is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. As a metal carbonyl, it is considered a pyrophoric material, meaning it can spontaneously ignite in air, particularly when finely divided. Therefore, all handling and disposal procedures must be conducted with extreme caution in a controlled environment.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent contact with air and moisture.[1][2] Appropriate personal protective equipment (PPE) is mandatory and includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[1][3] All work should be performed within a certified chemical fume hood.

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335May cause respiratory irritation.

Detailed Disposal Protocol: Oxidative Decomposition

The recommended method for the disposal of this compound is through controlled oxidative decomposition. This process converts the hazardous metal carbonyl into less reactive osmium oxides and carbon dioxide. While several oxidizing agents can be used, this protocol details the use of a basic solution of sodium hypochlorite (bleach), which is a readily available and effective reagent for this purpose.

Materials:

  • This compound waste (solid or in an organic solvent)

  • Commercial bleach (sodium hypochlorite solution, typically 5-6%)

  • Sodium hydroxide (NaOH) solution, 1 M

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler or a fume hood scrubber.

  • An ice bath.

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the reaction vessel in an ice bath to control the reaction temperature. If the this compound waste is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., toluene or THF). If it is already in solution, proceed to the next step.

  • Basification: To the solution of this compound, slowly add an equal volume of 1 M sodium hydroxide solution while stirring. This step helps to facilitate the decomposition of the carbonyl complex.

  • Oxidant Addition: Slowly add an excess of commercial bleach solution (at least 10-fold molar excess of sodium hypochlorite to the osmium complex) to the stirred, basic solution via the dropping funnel. The addition should be done dropwise to control the rate of reaction and prevent a rapid evolution of gas (carbon monoxide and carbon dioxide).

  • Reaction: Continue stirring the reaction mixture in the ice bath for at least 2 hours. After the initial reaction, the mixture can be allowed to slowly warm to room temperature and stirred for an additional 12-24 hours to ensure complete decomposition. The yellow color of the osmium carbonyl should disappear, and a dark precipitate of osmium oxides will form.

  • Quenching and Neutralization: After the reaction is complete, cautiously quench any remaining oxidant by the slow addition of a reducing agent such as sodium bisulfite solution until the solution no longer tests positive for active chlorine (e.g., with potassium iodide-starch paper). Neutralize the resulting solution to a pH between 6 and 8 by the addition of a suitable acid (e.g., hydrochloric acid).

  • Waste Collection: The final solution containing the precipitated osmium oxides should be collected as hazardous waste. Label the waste container clearly and dispose of it according to your institution's hazardous waste management guidelines. Do not dispose of the osmium-containing waste down the drain.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_reaction Decomposition Reaction cluster_workup Workup & Disposal A This compound Waste B Dissolve in Solvent (if solid) A->B C Add 1M NaOH B->C D Slowly Add Bleach (NaOCl) C->D E Stir in Ice Bath (2h), then RT (12-24h) D->E F Quench Excess Oxidant E->F G Neutralize pH F->G H Collect as Hazardous Waste G->H

Caption: A logical workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves and the environment. It is crucial to consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

References

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